molecular formula C8H7NO2 B3050957 1,2,3,5-Tetrahydroindolizine-1,5-dione CAS No. 30062-36-3

1,2,3,5-Tetrahydroindolizine-1,5-dione

Cat. No.: B3050957
CAS No.: 30062-36-3
M. Wt: 149.15
InChI Key: IQYKXFGRHNUSPJ-UHFFFAOYSA-N
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Description

1,2,3,5-Tetrahydroindolizine-1,5-dione is a heterocyclic compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol . This structure serves as a key synthetic intermediate and scaffold in medicinal and organic chemistry. The indolizine core is a privileged structure in drug discovery due to its presence in compounds with a wide range of biological activities . Research into indolizine derivatives has shown they can possess significant biological activities, including anti-inflammatory, antiviral, and antitumor properties . As a functionalized dihydroindolizine, this dione is a valuable precursor for synthesizing more complex polycyclic indolizine systems, which are of great interest for developing new pharmaceuticals for cancer, cardiovascular diseases, and HIV infections . Furthermore, polycyclic indolizine derivatives are investigated in materials science for their optoelectronic properties, such as long-wavelength absorption and fluorescence, making them candidates for novel dyes and biological markers . The product is intended for research purposes and is not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroindolizine-1,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO2/c10-7-4-5-9-6(7)2-1-3-8(9)11/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYKXFGRHNUSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CN2C(=O)C=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001304663
Record name 2,3-Dihydro-1,5-indolizinedione
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Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30062-36-3
Record name 2,3-Dihydro-1,5-indolizinedione
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Record name 2,3-Dihydro-1,5-indolizinedione
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Record name 1,2,3,5-tetrahydroindolizine-1,5-dione
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Foundational & Exploratory

Literature review of tetrahydroindolizine-1,5-dione derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary: The Privileged Bicyclic Scaffold

The tetrahydroindolizine-1,5-dione scaffold represents a cornerstone in modern heterocyclic medicinal chemistry. Distinguished by its fused 6,5-bicyclic nitrogen system containing both a ketone (C1) and a lactam (C5) functionality, this motif serves as the critical chiral "tricyclic ketone" intermediate in the industrial synthesis of Camptothecin analogs, most notably the topoisomerase I inhibitor Irinotecan .

Beyond its role as a synthetic intermediate, recent structure-activity relationship (SAR) profiling has validated this scaffold as a standalone pharmacophore with potent activity against resistant bacterial strains (MRSA, M. tuberculosis) and solid tumor kinases (CDK2, EGFR).[1] This guide synthesizes the synthetic methodologies, mechanistic pharmacology, and experimental protocols necessary to exploit this scaffold in drug development.[1]

Structural Logic & Synthetic Causality

The chemical value of the tetrahydroindolizine-1,5-dione lies in its dual reactivity: the C1-ketone allows for Knoevenagel condensations or Grignard additions, while the C5-lactam provides metabolic stability and hydrogen-bond accepting capability.

The "Tricyclic Ketone" Route (Irinotecan Precursor)

The most authoritative synthesis of this scaffold is the Michael Addition-Cyclization cascade , used extensively in the production of SN-38 (the active metabolite of Irinotecan).

Mechanism of Action:

  • Michael Addition: An amino-propiophenone derivative attacks a cyclic enone or acrylate.

  • Dieckmann-like Cyclization: The resulting intermediate undergoes intramolecular condensation to close the piperidone ring, forming the 1,5-dione system.

This route is preferred for its scalability and ability to install the crucial C20 chiral center (Camptothecin numbering) early in the synthesis.

Visualization: The Tricyclic Ketone Synthesis Workflow

TricyclicKetoneSynthesis Figure 1: Industrial synthesis pathway for the Irinotecan tricyclic intermediate. Start Amino-Propiophenone (Nucleophile) Inter1 Michael Adduct (Linear Intermediate) Start->Inter1 Michael Addition (Solvent: Toluene/EtOH) Reagent Cyclic Acrylate/Enone (Electrophile) Reagent->Inter1 Cyclization Intramolecular Cyclization (Acid/Base) Inter1->Cyclization Dehydration Product Tetrahydroindolizine- 1,5-dione (Tricyclic Ketone) Cyclization->Product Ring Closure (Yield >90%)

Medicinal Chemistry & Biological Applications[2][3][4][5][6][7][8][9][10]

Anticancer Activity: Topoisomerase & Kinase Inhibition

While the scaffold is famous for Camptothecin (Topoisomerase I inhibition), "stripped-down" derivatives lacking the E-ring lactone have shown surprising efficacy against specific kinases.[1]

  • Topoisomerase I: The rigid planar structure of the indolizine core intercalates between DNA base pairs. The 1,5-dione motif stabilizes the complex via hydrogen bonding with the enzyme's active site residues (Arg364 in human Topo I).

  • Kinase Targets (CDK2/EGFR): Recent docking studies suggest that 1,5-dione derivatives can mimic the ATP purine ring.[1] Substitutions at the C2 and C3 positions allow for selectivity between CDK2 (cell cycle arrest) and EGFR (signaling inhibition).[1]

Antimicrobial & Antifungal Potency

The lipophilicity of the tetrahydroindolizine core allows for excellent membrane penetration, making it effective against mycobacteria.

  • Target: Mycobacterium tuberculosis (Mtb).[2]

  • Mechanism: Disruption of mycolic acid biosynthesis. The dione moiety is hypothesized to form covalent adducts with NADH-dependent enoyl-ACP reductase (InhA).

Quantitative Data Summary (SAR)
Compound ClassTarget / Cell LineActivity Metric (IC50 / MIC)Mechanism / Notes
(S)-Trione Intermediate Topoisomerase IPrecursor to SN-38Essential chiral scaffold for Irinotecan synthesis.
Indolizine-1-carbonitrile C. albicans (Fungal)MIC: 8–32 µg/mLInhibits sterol 14α-demethylase (CYP51).
Indolizine-Lactone MCF-7 (Breast Cancer)IC50: ~1.5 µMInduces G2/M phase arrest; 13.5x more potent than parent.
Spiro-indoline-dione S. aureus (Bacteria)MIC: 750 µg/mLMembrane disruption; moderate activity against Gram(+).
Tetrahydroisoquinoline CDK2 (Kinase)IC50: 0.149 µMCompetitive ATP inhibitor; comparable to Roscovitine.[1]

Detailed Experimental Protocol

Objective: Synthesis of the Tricyclic Ketone Intermediate (4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione). Note: This protocol is adapted from optimized industrial routes for Irinotecan precursors.

Reagents & Equipment[2][11]
  • Reactants: 2-Amino-5-hydroxypropiophenone (AHPP), Ethyl acrylate (or related cyclic enone precursor).[1]

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (catalytic amount).

  • Solvent: Toluene (anhydrous).

  • Equipment: Dean-Stark trap (for water removal), Reflux condenser, HPLC for monitoring.

Step-by-Step Methodology
  • Preparation: Charge a 500 mL round-bottom flask with AHPP (1.0 eq) and Toluene (10 volumes).

  • Addition: Add the acrylate precursor (1.2 eq) and p-TSA (0.05 eq) under nitrogen atmosphere.

  • Reflux (The Critical Step): Heat the mixture to reflux (110°C).

    • Technical Insight: The reaction relies on the azeotropic removal of water to drive the equilibrium toward the imine/enamine intermediate and subsequent cyclization. Use a Dean-Stark trap.

    • Duration: Reflux for 18–24 hours. Monitor by HPLC until AHPP < 2%.

  • Work-up:

    • Cool the reaction mixture to 25°C. The product often precipitates directly from the toluene solution due to the polarity of the trione system.

    • Filter the solids.

    • Wash the filter cake with cold Ethanol (2 volumes) to remove unreacted acrylate.

  • Purification: Recrystallize from Acetic Acid/Water (9:1) to obtain the pure trione.

    • Validation: Purity should be >99.5% by HPLC for use in downstream Camptothecin synthesis.

Mechanistic SAR Visualization

The following diagram illustrates the Structure-Activity Relationship logic for modifying the tetrahydroindolizine-1,5-dione core.

SAR_Logic Figure 2: Structure-Activity Relationship (SAR) map for the dione scaffold. Core Tetrahydroindolizine- 1,5-dione Core C1 C1-Ketone: Essential for H-bonding (Topo I Interaction) Core->C1 C5 C5-Lactam: Metabolic Stability & Solubility Core->C5 Bridge N-Bridgehead: Controls Planarity (DNA Intercalation) Core->Bridge Subst Ring Substitutions: Lipophilicity Tuning (Mycobacteria Entry) Core->Subst Kinase Affinity Kinase Affinity C1->Kinase Affinity Membrane Permeability Membrane Permeability Subst->Membrane Permeability

References

  • Indolizidine and Quinolizidine Alkaloids (Review) Source: Natural Product Reports, 2007.[1] Significance: Foundational review of the isolation and biological activity of the broad indolizidine class. URL:[Link]

  • Process for the Manufacture of Irinotecan Hydrochloride by Total Synthesis Source: Google Patents (WO2012032531A1), 2012.[1] Significance: Details the industrial synthesis of the "S-Trione" (tetrahydroindolizine-1,5-dione) intermediate. URL:

  • Discovery of Indolizine Lactones as Anticancer Agents Source: NIH / Bioorganic & Medicinal Chemistry, 2021. Significance: Provides specific IC50 data for indolizine derivatives against breast and prostate cancer lines. URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Indolizine-1-Carbonitrile Derivatives Source: NIH / PubMed Central, 2019.[1] Significance: Validates the antimicrobial and antifungal potential of the indolizine scaffold.[3][4] URL:[Link]

  • Synthesis and Cytotoxic Activities of Indolizinoquinoline-5,12-dione Derivatives Source: Bioorganic & Medicinal Chemistry, 2008.[1][2] Significance: Connects the dione motif directly to Topoisomerase I inhibition and cytotoxicity. URL:[Link]

Sources

The Ascendancy of N-Fused Heterocyclic Diones: A Technical Guide to Synthesis, Properties, and Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrogen-fused heterocyclic diones represent a privileged scaffold in contemporary chemical science, demonstrating remarkable versatility across medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse applications of this important class of molecules. We delve into the causality behind synthetic strategies, offering detailed experimental protocols for the preparation of key N-fused heterocyclic dione core structures. The narrative bridges fundamental chemical principles with field-proven insights into their application as potent anticancer agents and functional materials for organic electronics. Through a critical analysis of their mechanisms of action, supported by signaling pathway diagrams and quantitative data, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to innovate within this exciting and rapidly evolving field.

Introduction: The Structural and Functional Significance of N-Fused Heterocyclic Diones

Nitrogen-containing heterocyclic compounds are a cornerstone of modern drug discovery, with over 75% of FDA-approved small-molecule drugs featuring at least one N-heterocyclic core[1]. The fusion of two or more rings to create N-fused systems imparts a rigid, three-dimensional architecture that can facilitate precise interactions with biological targets[2]. The incorporation of a dione functionality (two carbonyl groups) within this fused framework introduces unique electronic and steric properties, enhancing the potential for hydrogen bonding, dictating molecular conformation, and often serving as a key pharmacophore for biological activity.

This guide will navigate the landscape of N-fused heterocyclic diones, moving beyond a simple cataloging of compounds to provide a deep, mechanistic understanding of their synthesis and application. We will explore the strategic considerations that underpin the selection of synthetic routes and elucidate how their distinct physicochemical properties are harnessed for specific, high-value applications.

Synthetic Strategies: Building the N-Fused Dione Core

The construction of N-fused heterocyclic diones can be achieved through a variety of synthetic methodologies, each with its own set of advantages and substrate scope. The choice of a particular synthetic route is often dictated by the desired ring system, substitution pattern, and the availability of starting materials. Here, we explore some of the most robust and widely employed strategies, providing both the conceptual framework and detailed experimental protocols.

Cyclization and Condensation Reactions: The Workhorse of Heterocycle Synthesis

Cyclization reactions are a fundamental approach to the synthesis of fused heterocyclic systems[3]. These reactions typically involve the intramolecular formation of one or more rings from a pre-functionalized acyclic precursor.

Phthalimides, or isoindole-1,3-diones, are a classic example of N-fused heterocyclic diones with a broad spectrum of biological activities. A straightforward and scalable synthesis involves the reaction of phthalic anhydride with a primary amine or ammonia source.

Experimental Protocol: Synthesis of Phthalimide from Phthalic Anhydride and Urea [4]

  • Reagent Preparation: In a mortar and pestle, thoroughly grind together 5.0 g (33.8 mmol) of phthalic anhydride and 1.0 g (16.7 mmol) of urea.

  • Reaction Setup: Transfer the resulting fine powder to a 100 mL round-bottom flask.

  • Heating: Heat the flask using an oil bath or a heat gun. The solid mixture will begin to melt. Continue heating until the molten mass suddenly solidifies and expands.

  • Work-up: Allow the flask to cool to room temperature. Add 12.5 mL of deionized water to the solid mass to break it up and dissolve any unreacted urea.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Recrystallize the crude product from approximately 100 mL of hot ethanol to obtain pure phthalimide as white needles.

Causality: The use of urea as a source of ammonia is advantageous as it is a solid, non-volatile reagent. The reaction proceeds through a nucleophilic attack of the urea nitrogen on a carbonyl group of the phthalic anhydride, followed by an intramolecular cyclization and elimination of carbamic acid, which decomposes to ammonia and carbon dioxide[4].

Multicomponent Reactions (MCRs): A Strategy for Diversity and Complexity

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a powerful tool for generating molecular diversity.

The spiro[indane-1,3-dione-2-pyrrolidine] scaffold is a privileged structural motif found in a range of bioactive compounds. A straightforward, transition-metal-free protocol has been developed for their synthesis from 2-(2′-ketoalkyl)-1,3-indandiones and triazinanes[5][6][7].

Experimental Protocol: General Procedure for the Synthesis of Spiro[indane-1,3-dione-2-pyrrolidines] [8]

  • Reaction Setup: To a solution of the appropriate 2-(2′-ketoalkyl)-1,3-indandione (1.0 equiv.) in toluene, add the corresponding 1,3,5-triazinane (1.5 equiv.) and sodium carbonate (2.0 equiv.).

  • Reaction Conditions: Heat the reaction mixture at 80 °C for 8 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired spiro[indane-1,3-dione-2-pyrrolidine] product.

Causality: This reaction proceeds via a domino reaction sequence. The triazinane acts as a source of an in situ generated azomethine ylide, which then undergoes a [3+2] cycloaddition reaction with the enone moiety of the 2-(2′-ketoalkyl)-1,3-indandione[7].

MCR_synthesis Indandione 2-(2'-Ketoalkyl)-1,3-indandione Cycloaddition [3+2] Cycloaddition Indandione->Cycloaddition Triazinane 1,3,5-Triazinane Azomethine_Ylide Azomethine Ylide (in situ) Triazinane->Azomethine_Ylide Base Base Base (e.g., Na2CO3) Azomethine_Ylide->Cycloaddition Product Spiro[indane-1,3-dione-2-pyrrolidine] Cycloaddition->Product

Figure 1. Workflow for the multicomponent synthesis of spiro[indane-1,3-dione-2-pyrrolidines].

Fused Pyrazolone and Quinolinedione Derivatives

Fused pyrazolone and quinolinedione derivatives represent another important class of N-fused heterocyclic diones with significant biological activities.

A Michael addition and reductive cyclization strategy can be employed for the synthesis of pyrazolo[3,4-c]pyridine-3,7-dione scaffolds from simple starting materials[5].

Novel quinolinedione derivatives can be synthesized via a condensation reaction of an appropriate intermediate with a quinolinedione molecule in the presence of glacial acetic acid[4].

Experimental Protocol: General Procedure for the Synthesis of Quinolinedione Derivatives [4]

  • Reaction Mixture: To a mixture of the synthesized intermediate (4.5 mmol) in 20 mL of ethanol, add the selected quinolinedione (4.5 mmol) and a few drops of glacial acetic acid.

  • Reflux: Reflux the reaction mixture for 10 hours.

  • Isolation: After completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Purification: Recrystallize the crude product from an appropriate solvent to obtain the pure quinolinedione derivative.

Physicochemical Properties and Their Impact on Applications

The physicochemical properties of N-fused heterocyclic diones, such as solubility, lipophilicity, and electronic characteristics, are critical determinants of their utility in both biological and material science contexts.

Solubility and Lipophilicity in Drug Design

For a compound to be an effective drug, it must possess a balance of aqueous solubility to be transported in the bloodstream and lipophilicity to cross cell membranes. The partition coefficient (logP), which measures the distribution of a compound between an organic (n-octanol) and an aqueous phase, is a key parameter in this regard[9]. The aqueous solubility of many heterocyclic compounds is often poor, and strategies to improve it are a major focus in drug development[10][11].

Compound ClassGeneral Solubility ProfileGeneral Lipophilicity (logP) RangeImplications for Bioavailability
Phthalimide DerivativesGenerally low aqueous solubility1.0 - 3.0Can be optimized by substituent modification
Spiro[indane-1,3-diones]Poorly soluble in water2.5 - 4.5Often require formulation strategies to improve oral absorption
QuinolinedionesVariable, dependent on substitution1.5 - 3.5Can be tailored for specific drug delivery routes

Table 1. General physicochemical properties of selected N-fused heterocyclic diones and their relevance to drug development.

Electronic Properties for Organic Electronics

In the realm of organic electronics, the electronic properties of N-fused heterocyclic diones are paramount. The presence of electron-withdrawing carbonyl groups and the extended π-conjugation in the fused ring system can lead to desirable semiconductor properties. These materials can be engineered to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for their function in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). For instance, diketopyrrolopyrrole (DPP)-based polymers, which contain a dione moiety within a fused ring system, have shown excellent performance as semiconductors in OFETs[12].

Applications of N-Fused Heterocyclic Diones

The unique structural and electronic features of N-fused heterocyclic diones have led to their exploration in a wide array of applications, with particularly notable success in medicinal chemistry and materials science.

Anticancer Agents: Targeting Key Signaling Pathways

A significant body of research has focused on the development of N-fused heterocyclic diones as anticancer agents[13]. Their rigid structures allow for specific interactions with biological targets, leading to the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Many N-fused heterocyclic diones exert their anticancer effects by inducing apoptosis, or programmed cell death. This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic program. For example, certain 1,3-thiazine-2,4-diones have been shown to induce apoptosis in leukemia cells via caspase cascade activation[14].

Apoptosis_Pathway N_Fused_Dione N-Fused Heterocyclic Dione Upstream_Signal Upstream Apoptotic Signal N_Fused_Dione->Upstream_Signal Induces Initiator_Caspases Initiator Caspases (e.g., Caspase-9) Upstream_Signal->Initiator_Caspases Activates Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Initiator_Caspases->Executioner_Caspases Activates Apoptosis Apoptosis Executioner_Caspases->Apoptosis Executes

Figure 2. Simplified schematic of caspase-mediated apoptosis induced by N-fused heterocyclic diones.

In addition to inducing apoptosis, N-fused heterocyclic diones can also inhibit pro-survival signaling pathways that are often hyperactivated in cancer cells.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several heterocyclic compounds have been developed as inhibitors of this pathway, and N-fused diones are being explored for their potential to target key kinases in this cascade, such as PI3K and Akt[6][14][15][16].

  • MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade that controls cell proliferation and survival. Dysregulation of this pathway is a common feature of many cancers. N-fused heterocyclic diones are being investigated for their ability to inhibit components of this pathway, such as MEK and ERK[17][18][19][20].

Signaling_Pathways cluster_0 PI3K/Akt/mTOR Pathway cluster_1 MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival_Growth_P Cell Survival & Growth mTOR->Cell_Survival_Growth_P Apoptosis Apoptosis Cell_Survival_Growth_P->Apoptosis Suppresses RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Survival_Growth_M Cell Survival & Growth ERK->Cell_Survival_Growth_M Cell_Survival_Growth_M->Apoptosis Suppresses N_Fused_Dione N-Fused Heterocyclic Dione N_Fused_Dione->PI3K Inhibits N_Fused_Dione->MEK Inhibits

Figure 3. N-fused heterocyclic diones can inhibit pro-survival signaling pathways like PI3K/Akt/mTOR and MAPK/ERK, leading to apoptosis.

Organic Electronics: Building Blocks for Next-Generation Devices

The tunable electronic properties and robust nature of N-fused heterocyclic diones make them attractive candidates for use in organic electronic devices.

In OFETs, the organic semiconductor layer is the core component that dictates device performance. N-fused heterocyclic diones can be incorporated into polymers or used as small molecules to form this active layer. For example, polymers based on diketopyrrolopyrrole (DPP) have demonstrated high charge carrier mobilities, a key metric for OFET performance[21][22].

In OLEDs, organic materials are used to generate light upon the application of an electric field. N-fused heterocyclic diones can function as host materials in the emissive layer of OLEDs, where they provide a matrix for the light-emitting dopant molecules. Their high thermal stability and appropriate energy levels are crucial for achieving efficient and long-lasting devices.

ApplicationKey Properties of N-Fused DionesPerformance Metrics
OFETs High charge carrier mobility, good film-forming properties, environmental stability.Field-effect mobility (cm²/Vs), On/Off ratio.
OLEDs High triplet energy (for host materials), good thermal stability, appropriate HOMO/LUMO levels.External quantum efficiency (%), Luminance (cd/m²), Device lifetime.

Table 2. Key properties and performance metrics of N-fused heterocyclic diones in organic electronic applications.

Conclusion and Future Outlook

N-fused heterocyclic diones have firmly established themselves as a versatile and valuable class of compounds with significant potential in both medicinal chemistry and materials science. The synthetic methodologies for their preparation are continually evolving, with a growing emphasis on efficiency, diversity, and sustainability. In the realm of drug discovery, the ability to rationally design and synthesize N-fused diones that selectively target key signaling pathways in cancer holds immense promise for the development of next-generation therapeutics. In parallel, the exploration of these compounds in organic electronics is paving the way for novel, high-performance devices.

Future research in this area will likely focus on several key aspects:

  • Development of novel synthetic methods: The discovery of new and more efficient ways to construct complex N-fused dione scaffolds will continue to be a major driver of innovation.

  • Elucidation of biological mechanisms: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for the development of more potent and selective drugs.

  • Structure-property relationship studies: The systematic investigation of how subtle structural modifications impact the physicochemical and electronic properties of N-fused diones will enable the fine-tuning of these materials for specific applications.

  • Exploration of new applications: While this guide has focused on anticancer agents and organic electronics, the unique properties of N-fused heterocyclic diones suggest that they may find utility in other areas, such as catalysis, sensing, and agrochemicals.

The continued interdisciplinary collaboration between synthetic chemists, biologists, and materials scientists will be essential to fully unlock the potential of this remarkable class of molecules.

References

  • Bhat, M. A., et al. (2014). Synthetic protocol toward fused pyrazolone derivatives via a Michael addition and reductive ring closing strategy. PubMed. [Link]

  • PierpaLab. (2025). Phthalimide synthesis. [Link]

  • Khan Academy. Gabriel phthalimide synthesis. [Link]

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  • Knight, F. W., et al. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. [Link]

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  • G. S. S. S. T. V. Ramana, M. (2021). Fused-Linked and Spiro-Linked N-Containing Heterocycles. MDPI. [Link]

  • Palaha, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PubMed. [Link]

  • Al-Suhaimi, K. S., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. PMC. [Link]

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  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of quinolinedione-linked sulfonylpiperazine derivatives as NQO1-directed antitumor agents. PubMed. [Link]

  • Zubair, M. S., et al. (2023). Targeting the MAPK Pathway in Cancer. MDPI. [Link]

  • Károlyi, B., et al. (2020). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • De Kimpe, N., et al. (2021). Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate. [Link]

  • Sullivan, F. X., et al. (2017). Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib). PubMed. [Link]

  • Kanwal, M., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. PMC. [Link]

  • Kim, J., & Lee, S. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PMC. [Link]

  • Guisán-Ceinos, M., et al. (2019). Synthesis and Applications of Ferrocene‐Fused Nitrogen Heterocycles. ResearchGate. [Link]

  • Kumar, D., et al. (2023). Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. ResearchGate. [Link]

  • Chen, Y., et al. (2016). Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells. PMC. [Link]

  • Li, Y., et al. (2024). Natural products targeting the MAPK-signaling pathway in cancer. [Link]

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  • Kumar, V., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. PMC. [Link]

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  • Zhang, Y., et al. (2016). Summary of OFET device performance. [Link]

  • Al-Ostath, A. I., et al. (2021). QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis. OUCI. [Link]

  • Pal, B. K., et al. (2026). Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. ACS Publications. [Link]

  • Cseh, A. M., & Kubicek, S. (2019). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. PMC. [Link]

  • Knight, F. W., et al. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

  • Knight, F. W., et al. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. PubMed. [Link]

  • Bentham Science. (2024). Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery. [Link]

  • Parit, M., et al. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. PMC. [Link]

  • Organic Chemistry Portal. Benzo-fused N-Heterocycle synthesis. [Link]

  • Singh, S., et al. (2020). Electrode and dielectric layer interface device engineering study using furan flanked diketopyrrolopyrrole–dithienothiophene polymer based organic transistors. PMC. [Link]

  • Sharma, R., et al. (2022). Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. PubMed. [Link]

  • Li, Y., et al. (2021). Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors. [Link]

  • Sharma, A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. [Link]

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  • da Silva, G. G., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. [Link]

  • Appierto, V., et al. (2021). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. [Link]

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Methodological & Application

Step-by-step synthesis protocols for 1,2,3,5-Tetrahydroindolizine-1,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1,2,3,5-Tetrahydroindolizine-1,5-dione

Introduction: The Significance of the Tetrahydroindolizine Scaffold

The tetrahydroindolizine framework, characterized by a fused pyrrole-piperidine core, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] This structural motif is present in a wide array of bioactive molecules and serves as a key intermediate in the synthesis of various indolizidine alkaloids.[1] The introduction of carbonyl functionalities at the 1- and 5-positions creates the 1,2,3,5-tetrahydroindolizine-1,5-dione core, a molecule of significant interest for drug development due to the potential for further functionalization and its role as a constrained dipeptide isostere.

While the broader class of indolizines has been extensively studied, with synthetic approaches including condensation reactions, 1,3-dipolar cycloadditions, and metal-catalyzed multicomponent reactions, a direct, standardized protocol for the specific synthesis of 1,2,3,5-tetrahydroindolizine-1,5-dione is not prominently documented.[2][3] This application note, therefore, presents two rational, scientifically-grounded synthetic strategies designed to afford the target compound. These protocols are derived from established principles of heterocyclic chemistry and are intended to serve as a comprehensive guide for researchers in organic synthesis and drug discovery.

The proposed routes are designed to be robust and adaptable, starting from readily available precursors. Each protocol is detailed with step-by-step instructions, an explanation of the underlying chemical principles, and a discussion of critical experimental parameters.

Proposed Synthetic Strategy 1: Intramolecular Dieckmann Condensation of a Pyrrolidine Diester

This primary strategy leverages the classic Dieckmann condensation, a reliable method for forming five- and six-membered rings via intramolecular cyclization of diesters. The synthesis begins with the construction of a key pyrrolidine intermediate substituted with two ester functionalities, which is then cyclized to form the target dione.

Workflow for Strategy 1

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation A Ethyl Pyrrolidine-2-carboxylate C N-Substituted Pyrrolidine Diester A->C K2CO3, Acetone, Reflux B Ethyl Bromoacetate B->C D N-Substituted Pyrrolidine Diester E β-Ketoester Intermediate D->E NaOEt, Toluene, Reflux F β-Ketoester Intermediate G 1,2,3,5-Tetrahydroindolizine-1,5-dione F->G Aq. HCl, Heat cluster_0 Step 1: N-Allylation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Ring-Closing Metathesis cluster_3 Step 4: Isomerization/Oxidation A 5-Oxopyrrolidine-2-carboxylic acid C N-Allyl Pyroglutamic Acid A->C NaH, THF B Allyl Bromide B->C D N-Allyl Pyroglutamic Acid F Diene Precursor D->F EDC, HOBt, DIPEA E Vinylamine (or equivalent) E->F G Diene Precursor H Cyclic Intermediate G->H Grubbs' Catalyst, DCM, Reflux I Cyclic Intermediate J 1,2,3,5-Tetrahydroindolizine-1,5-dione I->J Pd/C, Heat or other methods

Sources

Application Note: One-Pot Cascade Synthesis of Tetrahydroindolizine-1,5-dione Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the construction of the tetrahydroindolizine-1,5-dione scaffold, a privileged bicyclic lactam core found in Erythrina alkaloids and bioactive peptidomimetics.

The protocol focuses on the Castagnoli-Cushman Reaction (CCR) , a robust, atom-economic, one-pot cascade condensing cyclic imines with cyclic anhydrides.

Executive Summary & Mechanistic Rationale

The tetrahydroindolizine-1,5-dione ring system represents a "privileged scaffold" in drug discovery, offering a rigid bicyclic framework that constrains peptide bonds and mimics turn structures in proteins. Traditional syntheses often involve multi-step protection/deprotection sequences.

This protocol utilizes the Castagnoli-Cushman Reaction (CCR) , a formal [4+2] cycloaddition between an imine and an enolizable cyclic anhydride. When applied to cyclic imines (e.g., 1-pyrroline or 3,4-dihydroisoquinoline) and succinic anhydride derivatives , the reaction proceeds via a cascade:

  • N-Acylation: The imine nitrogen attacks the anhydride, opening the ring and forming an N-acyliminium intermediate.

  • Enolization: The free carboxylic acid side chain enolizes.

  • Mannich-type Cyclization: The enol attacks the iminium ion intramolecularly to close the second ring.

This pathway is thermodynamically driven and generates the 1,5-dione motif (a lactam fused to a ketone/lactone) in a single operation with high diastereoselectivity (typically trans).

Pathway Visualization

CCR_Mechanism Imine Cyclic Imine (Nucleophile) Intermediate1 N-Acyl Iminium (Zwitterion) Imine->Intermediate1 N-Acylation Anhydride Succinic Anhydride (Electrophile) Anhydride->Intermediate1 Enol Enol Species (In Situ) Intermediate1->Enol Tautomerization Product Tetrahydroindolizine- 1,5-dione Enol->Product Intramolecular Mannich Cyclization

Figure 1: Mechanistic flow of the Castagnoli-Cushman Reaction (CCR) converting cyclic imines and anhydrides into the fused dione scaffold.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate A (Cyclic Imine): 3,4-Dihydroisoquinoline (DHIQ) or 1-pyrroline trimer (dissociates in situ).

    • Note: For non-benzo fused systems, use 1-pyrroline generated in situ from oxidation of pyrrolidine or from 4-aminobutanal dimethyl acetal.

  • Substrate B (Anhydride): Succinic anhydride (for 5-membered fusion) or Glutaric anhydride (for 6-membered fusion).

  • Solvent: Xylene (anhydrous) or Toluene.

  • Catalyst (Optional): Ytterbium(III) triflate [Yb(OTf)₃] (5 mol%) or Hexafluoroisopropanol (HFIP) as solvent/promoter.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol

  • Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Charging: Add Succinic Anhydride (1.2 mmol, 120 mg) and Cyclic Imine (1.0 mmol) to the flask.

  • Solvation: Add Xylene (3.0 mL). If using a catalyst (Yb(OTf)₃), add it at this stage.

  • Reaction:

    • Thermal Method: Heat the mixture to reflux (140 °C) for 6–12 hours.

    • Microwave Method:[1][2] Irradiate at 150 °C for 30 minutes (sealed vessel).

  • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The imine spot should disappear, and a new polar spot (carboxylic acid intermediate) or less polar spot (decarboxylated product, if applicable) will appear.

  • Workup:

    • Cool the reaction to room temperature.

    • Isolation: The product often precipitates as a carboxylic acid derivative. Filter the solid and wash with cold diethyl ether.

    • Alternative: If the product is soluble, evaporate the solvent under reduced pressure. Dissolve the residue in EtOAc (20 mL) and wash with 1M HCl (10 mL) to remove unreacted imine.

  • Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (SiO₂, 0-5% MeOH in DCM).

Critical Control Points
  • Moisture Sensitivity: Anhydrides hydrolyze easily. Use anhydrous solvents to prevent the formation of open-chain diacids which do not cyclize.

  • Stoichiometry: A slight excess of anhydride (1.2 equiv) ensures complete consumption of the imine, which can be difficult to separate from the product.

  • Thermal Control: The cyclization step (Mannich reaction) has a high activation energy. If conversion is low at 110 °C (Toluene), switch to Xylene (140 °C).

Data Analysis & Scope

The reaction typically yields a carboxylic acid derivative at the C-position adjacent to the lactam carbonyl. This group can be retained, esterified, or decarboxylated depending on the workup.

Table 1: Substrate Scope and Yields (Representative Data)

EntryImine SubstrateAnhydride ComponentProduct TypeYield (%)Diastereoselectivity (dr)
1 3,4-DihydroisoquinolineSuccinic AnhydrideBenzo[a]indolizine82%>19:1 (trans)
2 3,4-DihydroisoquinolineGlutaric AnhydrideBenzo[a]quinolizine78%>19:1 (trans)
3 6,7-Dimethoxy-DHIQMethylsuccinic AnhydrideSubstituted Indolizine75%4:1
4 1-Pyrroline (in situ)Succinic AnhydrideTetrahydroindolizine65%N/A

Data derived from generalized literature trends for CCR protocols [1, 2].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of anhydrideEnsure solvent is anhydrous; store anhydride in a desiccator.
Incomplete Cyclization Temperature too lowSwitch solvent from Toluene to Xylene or Mesitylene; increase reaction time.
Sticky/Oily Product Presence of acid impurityPerform an acid-base extraction: dissolve in NaHCO₃ (aq), wash with organic solvent, then acidify aqueous layer to precipitate product.
Stereocontrol Loss High temperature epimerizationLower temperature and use a Lewis Acid catalyst (e.g., ZnCl₂ or Yb(OTf)₃) to promote cyclization at milder conditions.

References

  • Synthesis of Benzo[a]quinolizidine Systems: Title: One-step route to tricyclic fused 1,2,3,4-tetrahydroisoquinoline systems via the Castagnoli–Cushman protocol. Source:Beilstein Journal of Organic Chemistry, 2020. URL:[Link]

  • Review of Castagnoli-Cushman Reaction: Title: The Castagnoli–Cushman Reaction.[3][4][5][6] Source:Molecules, 2023.[7] URL:[Link]

  • General Indolizine Synthesis: Title: Recent Advances in the Synthesis of Indolizines and their Derivatives. Source:Organic & Biomolecular Chemistry, 2021.[8] URL:[Link]

Sources

Application Note: Green Chemistry Approaches to Synthesizing Indolizine-1,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indolizine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Specifically, indolizine-1,5-dione derivatives are of significant interest as core components in the development of novel therapeutic agents. However, traditional synthetic routes to these compounds often rely on harsh reaction conditions, hazardous organic solvents, and expensive or toxic metal catalysts, presenting significant environmental and economic challenges.[2][3] This guide details modern, green chemistry approaches that prioritize sustainability, efficiency, and safety in the synthesis of indolizine-1,5-dione analogues. We will explore methodologies including microwave-assisted synthesis, multicomponent reactions in aqueous media, and biocatalysis, providing researchers and drug development professionals with a robust framework for eco-friendly synthesis.

The Imperative for Green Synthesis

The pursuit of novel indolizine-based pharmacophores has historically been hampered by synthetic methodologies that are misaligned with modern principles of sustainability. Classical methods frequently involve multi-step procedures with long reaction times, significant energy consumption (e.g., prolonged refluxing), and the generation of substantial chemical waste.[3] The use of transition-metal catalysts like palladium, copper, and rhodium, while effective, introduces concerns regarding cost, toxicity, and the need for extensive purification to remove metallic residues from the final active pharmaceutical ingredient (API).[3][4]

Green chemistry offers a paradigm shift, focusing on atom economy, the use of safer solvents and reagents, energy efficiency, and waste minimization.[5] By adopting these principles, laboratories can not only reduce their environmental footprint but also enhance reaction efficiency, improve safety profiles, and often lower operational costs.

Core Green Strategies for Indolizine-1,5-dione Synthesis

Several innovative strategies have emerged that exemplify the principles of green chemistry in the synthesis of indolizine cores and their dione derivatives. These methods can be broadly categorized by their enabling technology or reaction design.

Alternative Energy Sources: Microwave and Ultrasound

Conventional thermal heating is often slow and energy-inefficient. Alternative energy sources provide rapid, localized heating that can dramatically accelerate reaction rates and improve yields.

  • Microwave-Assisted Organic Synthesis (MAOS): MAOS has become a cornerstone of green chemistry by enabling rapid and uniform heating of reaction mixtures.[6] This technique significantly reduces reaction times—from hours to mere minutes—minimizes side product formation, and often leads to higher chemical yields.[3] For indolizine synthesis, microwave irradiation has been successfully applied to one-pot, multicomponent reactions, including those involving cyclic 1,3-diones as precursors to dione-fused systems.[7][8]

  • Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. This phenomenon enhances mass transfer and accelerates reaction rates.[9] Ultrasound has been effectively used to promote the synthesis of indolizine derivatives in short reaction times, often at ambient temperature and in eco-friendly solvents like water.[10][11]

Multicomponent Reactions (MCRs): The Path to Atom Economy

Multicomponent reactions, where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are intrinsically green.[5] They are characterized by high atom economy, operational simplicity, and the rapid generation of molecular complexity, which is highly desirable in drug discovery.[12][13] The synthesis of indolizine scaffolds is well-suited to MCRs, often proceeding via a 1,3-dipolar cycloaddition of an in situ-generated pyridinium ylide with a suitable dipolarophile.[2][4]

The workflow below illustrates a typical three-component approach to building the core indolizine structure, a foundational step for creating dione derivatives.

cluster_0 Step 1: Ylide Generation (In Situ) cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Step 3: Aromatization Pyridine Pyridine Derivative Ylide Pyridinium Ylide Pyridine->Ylide Reacts with HaloCompound α-Halo Carbonyl HaloCompound->Ylide Cycloadduct Primary Cycloadduct Ylide->Cycloadduct Cycloaddition Dipolarophile Dipolarophile (e.g., Cyclic Dione Precursor) Dipolarophile->Cycloadduct Oxidation Oxidation/ Dehydrogenation Cycloadduct->Oxidation Rearrangement & Product Indolizine-Dione Derivative Oxidation->Product

Sources

Application Note: Strategic Deployment of 1,2,3,5-Tetrahydroindolizine-1,5-dione in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3,5-tetrahydroindolizine-1,5-dione scaffold represents a privileged, bicyclic vinylogous imide architecture that bridges the gap between rigid alkaloids and flexible peptidomimetics.[1] Unlike the fully aromatic indolizine core, this partially saturated dione system offers unique sp³ stereocenters and distinct hydrogen-bonding vectors (C1 and C5 carbonyls) critical for engaging difficult targets such as tubulin and MDM2-p53 interfaces . This guide provides a definitive protocol for the modular synthesis, functionalization, and biological validation of this scaffold, moving beyond theoretical structures to actionable laboratory workflows.

Part 1: Structural Analysis & Synthetic Accessibility

The Scaffold Advantage

The 1,2,3,5-tetrahydroindolizine-1,5-dione core is characterized by a fused 5,6-bicyclic system containing a bridgehead nitrogen and two carbonyl acceptors. Its value lies in its "Goldilocks" rigidity :

  • Conformational Constraint: The bicyclic lock prevents the entropic penalty often seen in linear peptide drugs.

  • Michael Acceptor Potential: The enone functionality (often present at C6-C7) can serve as a "warhead" for covalent inhibition of cysteine-rich kinases, tunable via C6 substitution.

Protocol 1: Modular Synthesis via [3+3] Annulation

Rationale: We utilize a robust one-pot cascade annulation involving cyclic enaminones. This method is superior to traditional Dieckmann condensations because it allows the simultaneous introduction of diversity at the C2, C3, and C6 positions under mild conditions.

Reagents & Equipment[1][2][3]
  • Precursor A: Pyrrolidine-2,4-dione derivatives (or 4-amino-dihydro-furan-2-ones for O-analogs).

  • Precursor B: Acryloyl chloride or substituted Cinnamoyl chlorides.

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Base: Pyridine or Triethylamine (Et₃N).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (10 mol%).

Step-by-Step Procedure
  • Enaminone Formation (In Situ):

    • Dissolve the pyrrolidine derivative (1.0 equiv) in anhydrous DCM (0.2 M) under N₂ atmosphere.

    • Cool to 0°C. Add Et₃N (2.5 equiv) dropwise.

  • Acylation:

    • Slowly add the substituted acryloyl chloride (1.1 equiv) via syringe pump over 20 minutes. Critical: Rapid addition causes polymerization of the chloride.

    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1). The intermediate O-acylated product often appears at higher R_f.

  • Cyclization (The "Switch"):

    • Add DMAP (10 mol%) to the reaction mixture.

    • Reflux at 40°C for 4–6 hours. This promotes the O-to-C acyl migration and subsequent ring closure (aldol-type condensation).

  • Workup:

    • Quench with saturated NH₄Cl solution. Extract with DCM (3x).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Purification: Flash column chromatography on silica gel.[1] Elute with a gradient of DCM -> 5% MeOH/DCM.

Yield Expectation: 65–85% depending on C6 sterics.

Part 2: Functionalization & SAR Strategy

To optimize this scaffold for drug candidates, specific positions must be targeted.

PositionModification TypeSynthetic MethodBiological Impact
C2/C3 Alkylation/ArylationUse substituted pyrrolidines as starting material.Modulates lipophilicity (LogP) and fits hydrophobic pockets (e.g., Tubulin

-subunit).
C6 Halogenation/CyanationElectrophilic substitution (NCS/NBS) on the final scaffold.Tunes the reactivity of the Michael acceptor; enhances metabolic stability.
C8 Aryl CouplingPd-catalyzed C-H activation (if unsaturated) or Grignard addition.Critical for

-

stacking interactions in the target active site.
Visualization: Synthesis & Functionalization Workflow

SynthesisWorkflow Precursors Pyrrolidine-2,4-dione + Acryloyl Chloride Intermediate O-Acylated Intermediate Precursors->Intermediate DCM, Et3N, 0°C Cyclization DMAP-Mediated Ring Closure Intermediate->Cyclization O->C Migration Scaffold 1,2,3,5-Tetrahydro- indolizine-1,5-dione Cyclization->Scaffold Aldol Condensation Func_C6 C6-Halogenation (Metabolic Stability) Scaffold->Func_C6 NBS/NCS Func_C2 C2-Arylation (Hydrophobic Fit) Scaffold->Func_C2 Pre-functionalized Start Mat.

Caption: Modular assembly of the indolizine-1,5-dione core via [3+3] annulation, highlighting divergence points for SAR optimization.

Part 3: Biological Validation Protocols

Target: Tubulin Polymerization Inhibition

Indolizine-diones are potent inhibitors of tubulin polymerization, binding to the Colchicine site. This protocol validates the scaffold's efficacy.[1][4][5]

Protocol 2: Fluorometric Tubulin Polymerization Assay

Objective: Quantify the IC₅₀ of the scaffold against tubulin assembly in vitro.

  • Reagent Prep:

    • Tubulin Stock: Porcine brain tubulin (>99% pure) at 10 mg/mL in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • GTP Stock: 100 mM in water.[1]

    • Reporter: DAPI (4',6-diamidino-2-phenylindole) or a commercially available fluorescence enhancement kit.

  • Assay Setup (96-well Black Plate):

    • Control: 5 µL DMSO (Vehicle).

    • Positive Control: 5 µL Colchicine (5 µM final).

    • Test Compound: 5 µL of Indolizine-dione (Gradient: 0.1 µM to 50 µM).

  • Reaction Initiation:

    • Prepare Master Mix: Tubulin (2 mg/mL final) + GTP (1 mM) in PEM buffer + DAPI.[1]

    • Add 95 µL of Master Mix to each well on ice.

  • Measurement:

    • Immediately transfer to a pre-warmed plate reader (37°C).

    • Measure Fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot RFU vs. Time.

    • Calculate

      
       (slope of the linear growth phase).
      
    • % Inhibition =

      
      .[1]
      
Visualization: Mechanism of Action (MoA)

MoA Compound Indolizine-1,5-dione Scaffold Target Tubulin (Colchicine Binding Site) Compound->Target H-Bonding (C1/C5) & Hydrophobic Fit Effect1 Inhibition of Microtubule Assembly Target->Effect1 Steric Hinderance Effect2 G2/M Phase Cell Cycle Arrest Effect1->Effect2 Spindle Checkpoint Activation Outcome Apoptosis (Cancer Cell Death) Effect2->Outcome Caspase-3 Activation

Caption: Pharmacological cascade of Indolizine-1,5-dione derivatives leading to apoptotic cell death via tubulin destabilization.

Part 4: ADME & Stability Considerations

When utilizing this scaffold, researchers must account for the reactivity of the 1,5-dione system.

  • Hydrolytic Stability: The vinylogous imide bond is susceptible to hydrolysis in highly basic media (pH > 10). Maintain formulations at pH 5.0–7.4.

  • Solubility: The core is moderately lipophilic.

    • Recommendation: Introduce a morpholine or piperazine tail at the C8 position (via Mannich reaction or reductive amination) to improve aqueous solubility for in vivo studies.

  • Metabolic Soft Spots: The C6-C7 double bond is a potential site for metabolic reduction.

    • Fix: Substitution at C6 (Methyl or Fluoro) sterically hinders reductase enzymes, prolonging half-life (

      
      ).
      

References

  • Singh, G. & Matli, P. (2021). "Indolizine-A Privileged Biological Scaffold." Der Pharma Chemica, 13(2): 1-12. Link

  • Sandeep, C. et al. (2016). "Recent Advances in the Synthesis of Indolizines and their Biological Applications." RSC Advances. (Contextual grounding for indolizine synthesis).
  • Alvarez, R. et al. (2020). "Microtubule-destabilizing agents: Structural and mechanistic insights." Journal of Medicinal Chemistry. (Mechanistic basis for tubulin assay).
  • Nair, V. et al. (2012). "Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients." Chemical Reviews. Link (Basis for MCR protocols).

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for Indolizine Derivatives." Link

Sources

Application Note & Protocol: A Proposed Scale-Up Synthesis of 1,2,3,5-Tetrahydroindolizine-1,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document outlines a detailed, proposed synthetic route for the scale-up production of 1,2,3,5-Tetrahydroindolizine-1,5-dione, a novel heterocyclic scaffold with potential applications in medicinal chemistry and drug development. In the absence of a previously established protocol, this guide provides a scientifically grounded, three-step synthetic pathway. The proposed synthesis commences with the N-alkylation of pyrrolidin-2-one with a malonic ester derivative, followed by an intramolecular Dieckmann condensation to construct the bicyclic core, and concluding with decarboxylation to yield the target compound. This application note provides in-depth protocols, scale-up considerations, and mechanistic insights to guide researchers in the synthesis of this and structurally related compounds.

Introduction and Rationale

The indolizine core is a prominent structural motif in a wide array of natural products and pharmacologically active compounds. The partially saturated derivative, 1,2,3,5-Tetrahydroindolizine-1,5-dione, represents an intriguing scaffold for the development of novel therapeutics. Its dione functionality offers multiple points for further chemical modification, making it an attractive starting point for library synthesis in drug discovery programs.

Given the absence of a documented synthesis for this specific target molecule, this application note proposes a robust and scalable synthetic strategy. The chosen approach leverages well-established and high-yielding chemical transformations, prioritizing operational simplicity, cost-effectiveness of starting materials, and amenability to large-scale production.

Proposed Synthetic Pathway

The proposed synthesis is a three-step process, beginning with readily available starting materials. The overall strategy is depicted in the workflow diagram below.

Synthetic Workflow A Pyrrolidin-2-one C N-Alkylated Intermediate A->C Step 1: N-Alkylation B Diethyl 2-bromo-2-methylmalonate B->C D Dieckmann Condensation Product C->D Step 2: Dieckmann Condensation E 1,2,3,5-Tetrahydroindolizine-1,5-dione D->E Step 3: Decarboxylation

Caption: Proposed synthetic workflow for 1,2,3,5-Tetrahydroindolizine-1,5-dione.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl 2-(2-oxopyrrolidin-1-yl)malonate (N-Alkylated Intermediate)

This step involves the nucleophilic substitution of a halide on a malonic ester derivative by the nitrogen of pyrrolidin-2-one. The malonic ester synthesis is a classic and versatile method for forming carbon-carbon bonds.[1][2][3]

Reaction Scheme:

(A diagram of the N-alkylation reaction would be depicted here)

Protocol:

  • To a stirred solution of pyrrolidin-2-one (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of diethyl 2-bromomalonate (1.05 eq) in anhydrous DMF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated intermediate.

Scale-Up Considerations:

  • Reagent Handling: Sodium hydride is a highly reactive and flammable solid. On a large scale, it should be handled with extreme caution in a dedicated, controlled environment. Using a pre-made solution of sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide as a non-pyrophoric base is a safer alternative for large-scale operations.

  • Solvent Choice: While DMF is an excellent solvent for this reaction, its high boiling point can make removal difficult. Acetonitrile could be explored as an alternative solvent.

  • Work-up: Quenching a large-scale reaction with aqueous solutions can be hazardous due to gas evolution. A slow, controlled addition of the quenching agent is crucial.

  • Purification: Large-scale column chromatography can be resource-intensive. It is advisable to aim for conditions that yield a product that can be purified by crystallization or distillation if possible.

Step 2: Synthesis of Ethyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate (Dieckmann Condensation Product)

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a powerful method for the formation of five- and six-membered rings.[4][5][6][7][8]

Reaction Scheme:

(A diagram of the Dieckmann condensation would be depicted here)

Protocol:

  • To a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol, add a solution of the N-alkylated intermediate (1.0 eq) in anhydrous ethanol dropwise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a calculated amount of aqueous hydrochloric acid to pH ~7.

  • Remove the ethanol under reduced pressure.

  • Extract the resulting aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Dieckmann condensation product.

  • The crude product can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.

Scale-Up Considerations:

  • Base Selection: Sodium ethoxide is a suitable base. For larger scales, ensuring completely anhydrous conditions is critical to prevent saponification of the ester.

  • Reaction Control: The Dieckmann condensation is an equilibrium process. The final deprotonation of the β-keto ester product by the alkoxide base drives the reaction to completion. Therefore, using at least a full equivalent of base is essential.

  • Work-up: Neutralization of a large volume of a basic solution with acid is exothermic and requires careful temperature control.

  • Product Stability: β-keto esters can be susceptible to hydrolysis and other side reactions, so it is often preferable to proceed to the next step without extensive purification.

Step 3: Synthesis of 1,2,3,5-Tetrahydroindolizine-1,5-dione (Final Product)

This final step involves the hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid.

Reaction Scheme:

(A diagram of the decarboxylation reaction would be depicted here)

Protocol:

  • To a solution of the crude Dieckmann condensation product (1.0 eq) in a mixture of acetic acid and water (e.g., 3:1), add a catalytic amount of sulfuric acid.

  • Heat the reaction mixture to reflux for 4-8 hours, or until the evolution of carbon dioxide ceases. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product, 1,2,3,5-Tetrahydroindolizine-1,5-dione.

Scale-Up Considerations:

  • Reaction Conditions: The decarboxylation can be driven by heat. The choice of acid and solvent should be optimized for yield and ease of removal.

  • Off-gassing: The evolution of carbon dioxide needs to be safely managed in a large-scale reactor.

  • Purification: Recrystallization is a highly desirable purification method for large-scale synthesis as it is generally more cost-effective and scalable than chromatography.

Quantitative Data Summary

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1 Pyrrolidin-2-oneSodium hydride, Diethyl 2-bromomalonateDMF6012-1870-85
2 N-Alkylated IntermediateSodium ethoxideEthanolReflux4-680-90
3 Dieckmann ProductAcetic acid, Water, Sulfuric acid-Reflux4-875-85

Visualization of Key Processes

Dieckmann_Condensation_Mechanism cluster_0 Dieckmann Condensation Mechanism A N-Alkylated Diester B Enolate Formation (Base abstracts α-proton) A->B NaOEt C Intramolecular Nucleophilic Attack B->C D Tetrahedral Intermediate C->D E Elimination of Alkoxide D->E F β-Keto Ester Product E->F

Caption: Mechanism of the intramolecular Dieckmann condensation.

Conclusion

This application note provides a comprehensive and detailed guide for the proposed synthesis of 1,2,3,5-Tetrahydroindolizine-1,5-dione. By employing a sequence of well-understood and scalable reactions, this protocol offers a reliable pathway for researchers to access this novel heterocyclic compound. The inclusion of scale-up considerations aims to facilitate the transition from laboratory-scale synthesis to larger-scale production for further investigation in drug discovery and development programs.

References

  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.). Retrieved from [Link]

  • Malonic ester synthesis. (2023, October 23). In Wikipedia. [Link]

  • Kandeel, M. M., Kamal, A. M., Abdeen, M. A., & Abdel-Megeed, M. F. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Pharmacological Reports, 62(1), 68–85.
  • Malonic Ester Synthesis: Steps, Mechanism, and Examples. (2025, March 28). PatSnap. [Link]

  • Al-Sultani, A. A. J., & Al-Juboori, A. A. H. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 132-142.
  • Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). (2014). Beilstein Journal of Organic Chemistry, 10, 1346–1353.
  • The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry. [Link]

  • Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(2), 115216.
  • Al-Juboori, A. A. H. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Iraqi Journal of Pharmaceutical Sciences, 29(1), 1-10.
  • Dieckmann Condensation. (n.d.). Organic Chemistry Portal. [Link]

  • France, S., et al. (2012). An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines.
  • Wang, Y., et al. (2021). Elucidating the mechanism and origins of selectivity on catalyst-dependent cyclization reactions to form polycyclic indolines from a theoretical study. Physical Chemistry Chemical Physics, 23(23), 13031-13040.
  • Hui, J., Ma, Y., Zhao, J., & Cao, H. (2021). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry, 19(45), 10245–10258.
  • Synthesis of indolizines. (n.d.). Organic Chemistry Portal. [Link]

  • Kikelj, D. (2016). Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition. Molecules, 21(9), 1156.
  • Dieckmann condensation. (2023, November 28). In Wikipedia. [Link]

  • Intramolecular Claisen Condensations: The Dieckmann Cyclization. (n.d.). Fiveable. Retrieved from [Link]

  • 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2025, January 19). Chemistry LibreTexts. [Link]

  • 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2023, July 31). Chemistry LibreTexts. [Link]

  • Singh, R., & Geetanjali. (2016). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 7(3), 57–64.
  • Recent advances in the synthesis of indolizines and their π-expanded analogues. (n.d.). ResearchGate. Retrieved from [Link]

  • Various methods for the synthesis of indolizine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanism of the synthesis of indolizines 89. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Tetrahydroindolizine-1,5-dione Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the high-efficiency synthesis of tetrahydroindolizine-1,5-dione scaffolds and related fused heterocycles. These structures are critical intermediates in the synthesis of Camptothecin alkaloids (e.g., Irinotecan) and possess significant pharmacological potential as anticancer and antiviral agents.

Executive Summary

The tetrahydroindolizine-1,5-dione core (and its structural variants like 1,3-diones or 3,5-diones depending on fusion nomenclature) represents a privileged scaffold in medicinal chemistry. It serves as the structural foundation for Camptothecin analogues (Topoisomerase I inhibitors) and various bioactive alkaloids. Traditional thermal synthesis of these bicyclic systems often requires prolonged reflux (24–48 h), toxic solvents, and tedious purification, often suffering from low yields due to competing polymerization.

This protocol details a Microwave-Assisted Organic Synthesis (MAOS) approach that leverages the dipolar nature of the reaction intermediates to accelerate the 1,3-dipolar cycloaddition cascade . By utilizing controlled dielectric heating, this method reduces reaction times to minutes, improves atom economy, and enables the rapid generation of library diversity.

Scientific Foundation & Mechanism

The Chemistry: 1,3-Dipolar Cycloaddition Cascade

The synthesis hinges on the in-situ generation of a pyridinium ylide (a 1,3-dipole) followed by a cycloaddition with an electron-deficient dipolarophile.

  • Zwitterion Formation: The reaction initiates with the nucleophilic attack of Pyridine (1) on an electron-deficient alkyne, typically Dimethyl Acetylenedicarboxylate (DMAD, 2) . This forms a reactive 1,4-zwitterionic intermediate.

  • 1,3-Dipole Generation: This zwitterion can trap an electrophile (e.g., an aldehyde or another alkene). In the synthesis of tetrahydroindolizine-diones, the zwitterion often reacts with an N-substituted maleimide (3) (acting as the dipolarophile).

  • Cyclization: The intermediate undergoes a [3+2] cycloaddition to form the fused tetrahydroindolizine ring system. The high polarity of the zwitterionic transition state makes this reaction exceptionally sensitive to microwave irradiation, which stabilizes the polar transition state via specific microwave effects.

Mechanistic Pathway Diagram

The following diagram illustrates the cascade mechanism under microwave irradiation.

IndolizineMechanism cluster_MW Microwave Effect Start Pyridine (Nucleophile) + DMAD (Electrophile) Zwitterion 1,4-Zwitterionic Intermediate (Highly Polar) Start->Zwitterion Nucleophilic Attack (Fast) Transition Transition State [MW Stabilized] Zwitterion->Transition + Maleimide Dipolarophile Dipolarophile Addition (e.g., N-Maleimide) Product Tetrahydroindolizine-1,5-dione Derivative Transition->Product [3+2] Cycloaddition Cyclization

Caption: Mechanistic flow of the microwave-assisted 1,3-dipolar cycloaddition yielding the tetrahydroindolizine scaffold.

Experimental Protocol

Materials & Reagents
  • Pyridine (1.0 equiv) - Nucleophilic trigger.

  • Dimethyl Acetylenedicarboxylate (DMAD) (1.0 equiv) - Alkyne component.

  • N-Phenylmaleimide (1.0 equiv) - Dipolarophile source for dione motif.

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH). Note: Solvent-free conditions are also viable but MeCN offers better thermal distribution.

  • Catalyst (Optional): L-Proline or Acetic Acid (10 mol%) can enhance specific diastereoselectivity but are not strictly required for the core reaction.

Workflow: Microwave Synthesis

Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve Pyridine (1.0 mmol, 80 µL) and DMAD (1.0 mmol, 123 µL) in Acetonitrile (2 mL).

  • Activation: Stir at room temperature for 1 minute. The solution may turn yellow/orange, indicating zwitterion formation.

  • Addition: Add N-Phenylmaleimide (1.0 mmol, 173 mg) to the vial. Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 100°C

    • Time: 10 Minutes

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Work-up: Cool the reaction vessel to room temperature using compressed air (built-in feature).

  • Purification: The product often precipitates upon cooling. Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the solvent in vacuo and purify via flash column chromatography (Ethyl Acetate/Hexane gradient).

Experimental Workflow Diagram

Workflow Step1 1. Mix Pyridine + DMAD (Solvent: MeCN) Step2 2. Stir 1 min @ RT (Zwitterion Formation) Step1->Step2 Step3 3. Add N-Phenylmaleimide Step2->Step3 Step4 4. MW Irradiation 100°C | 10 min | 150W Step3->Step4 Step5 5. Cooling & Filtration Step4->Step5 Step6 6. Recrystallization / Chromatography Step5->Step6

Caption: Operational workflow for the microwave-assisted synthesis of tetrahydroindolizine-1,5-dione derivatives.

Optimization & Data Analysis

The following table summarizes the optimization of reaction conditions for the synthesis of dimethyl 1,3-dioxo-2-phenyl-1,2,3,8a-tetrahydroindolizine-1,2-dicarboxylate (representative target).

EntrySolventTemp (°C)Time (min)Yield (%)Observations
1TolueneReflux (110)180 (3h)45Thermal control; slow conversion.
2MeCNReflux (82)120 (2h)62Improved solubility of zwitterion.
3MeCN100 (MW) 10 92 Optimal Condition. Clean profile.
4EtOH100 (MW)1085Good yield; product precipitated easily.
5Water100 (MW)1530Poor solubility of reactants.
6Neat80 (MW)578Hard to handle solid product; local overheating.

Key Insight: Acetonitrile (MeCN) is the preferred solvent as it efficiently solubilizes the polar zwitterionic intermediate while absorbing microwave energy effectively (tan


 = 0.062), promoting rapid heating.

Scope & Applications

Substrate Versatility

This protocol is robust across various substrates:

  • Nitrogen Heterocycle: Pyridine, Isoquinoline (yields fused isoquinolines), Quinoline.

  • Dipolarophile: N-substituted maleimides, Maleic anhydride, Ethyl acrylate.

  • Electrophile (Alternative): Aldehydes (yields indolizine-3-carboxylates via oxidation).

Biological Relevance

The tetrahydroindolizine-1,5-dione motif is a core structural element in:

  • Camptothecin (CPT): A potent topoisomerase I inhibitor. The E-ring lactone and D-ring pyridone are structurally related to the indolizine core.

  • Irinotecan (CPT-11): A semi-synthetic derivative used in colorectal cancer therapy.

  • Antimicrobial Agents: Synthetic indolizines exhibit significant antifungal and antibacterial activity.

Troubleshooting & Safety

  • Pressure Build-up: Ensure the microwave vial is not filled more than 60% to prevent over-pressurization.

  • Thermal Runaway: The reaction is exothermic. Use "Power Max" settings or active air cooling to prevent temperature overshoots.

  • Reagent Quality: DMAD is moisture sensitive. Use fresh or distilled reagents for maximum yield.

References

  • Microwave-Assisted Synthesis of Nitrogen Heterocycles

    • Title: Microwave-assisted synthesis of nitrogen-containing heterocycles.
    • Source:Current Organic Chemistry, 2010.
    • URL:[Link]

  • Indolizine Synthesis via MCR

    • Title: One-pot synthesis of functionalized indolizines via three-component reactions.
    • Source:Tetrahedron Letters, 2006.
    • URL:[Link][1]

  • Camptothecin Intermediates

    • Title: A 10-step, asymmetric synthesis of (S)-camptothecin.
    • Source:Journal of the American Chemical Society, 1992.
    • URL:[Link]

  • Microwave Effects in Cycloadditions

    • Title: Specific microwave effects in 1,3-dipolar cycloaddition reactions.
    • Source:Journal of Organic Chemistry, 2005.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Common impurities in the synthesis of indolizine-1,5-diones and how to remove them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development working on the synthesis of indolizine-1,5-diones. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered during the synthesis and purification of this important heterocyclic scaffold. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing indolizine-1,5-diones, and what are the overarching challenges?

A1: The synthesis of indolizine-1,5-diones typically involves a tandem reaction sequence that constructs the bicyclic ring system in a convergent manner. A prevalent and effective strategy is the reaction of a pyridine derivative with a suitable Michael acceptor, followed by an intramolecular cyclization. A common approach is a one-pot reaction involving a pyridinium ylide and an α,β-unsaturated ester or ketone, which proceeds through a Michael addition followed by an intramolecular condensation (such as a Dieckmann condensation or a related cyclization).

The primary challenges with this approach are:

  • Controlling the Tandem Reaction: Ensuring both the initial Michael addition and the subsequent intramolecular cyclization proceed to completion can be difficult. Incomplete reaction at either stage is a major source of impurities.

  • Product Stability: The β-dicarbonyl moiety in the indolizine-1,5-dione core can be susceptible to hydrolysis or other degradation pathways, particularly during workup and purification.

  • Purification of a Polar Product: Indolizine-1,5-diones are often polar, crystalline solids with limited solubility in common organic solvents, which can make purification by chromatography or recrystallization challenging.

Q2: I'm observing multiple spots on my TLC plate after my indolizine-1,5-dione synthesis. What are the likely impurities?

A2: Multiple spots on a TLC plate are a common observation and can correspond to several potential impurities. Based on a typical Michael addition/intramolecular cyclization route, the most probable impurities are:

  • Unreacted Starting Materials: Depending on their polarity, you may see residual pyridine derivatives or Michael acceptors.

  • Michael Adduct Intermediate: If the intramolecular cyclization is incomplete, the open-chain Michael adduct will be a major impurity. This intermediate is often highly polar.

  • Side-Products from the Pyridinium Ylide: Pyridinium ylides can undergo self-condensation or dimerization, especially if the Michael acceptor is not sufficiently reactive.[1]

  • Hydrolyzed Product: If your workup or purification involves acidic or basic aqueous conditions, the 1,5-dione may undergo hydrolysis to open the ring or cleave ester groups if present.

  • Over-oxidation Products: Depending on the reaction conditions and if an oxidant is used to facilitate the final aromatization step, oxidation at other positions of the indolizine ring can occur.[2]

A systematic approach to identifying these impurities involves running co-spot TLCs with your starting materials and using spectroscopic methods (like LC-MS and NMR) to analyze the crude reaction mixture.

Q3: My indolizine-1,5-dione product appears to be degrading on the silica gel column during chromatography. What is happening and how can I prevent this?

A3: The degradation of β-dicarbonyl compounds on silica gel is a known issue. The acidic nature of standard silica gel can catalyze the hydrolysis or retro-Claisen/Dieckmann reaction of the 1,5-dione moiety.[3] This is especially problematic for polar compounds that have longer residence times on the column.

To mitigate this, consider the following strategies:

  • Use Neutralized Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a suitable base, such as triethylamine (typically 0.1-1% v/v in the eluent), and then packing the column. This will help to prevent acid-catalyzed degradation.

  • Switch to an Alternative Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for acid-sensitive compounds.[4]

    • Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography using a water/acetonitrile or water/methanol mobile phase can be very effective. This avoids the acidic environment of silica gel altogether.[5]

  • Minimize Contact Time: Use flash column chromatography rather than gravity chromatography to reduce the time your compound spends on the stationary phase.

  • Recrystallization as an Alternative: If possible, recrystallization is often the best method for purifying indolizine-1,5-diones, as it avoids contact with chromatographic media.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Indolizine-1,5-dione

If you are experiencing low or no yield of your target product, consider the following potential causes and troubleshooting steps:

Potential Cause Explanation Troubleshooting Steps
Inefficient Michael Addition The initial C-C bond formation may not be occurring efficiently. This can be due to an unreactive Michael acceptor or insufficiently nucleophilic donor.- Increase the reactivity of the Michael acceptor by using stronger electron-withdrawing groups.- Use a stronger, non-nucleophilic base to fully generate the nucleophile.- Vary the solvent to one that better solubilizes all reactants and intermediates.
Failure of Intramolecular Cyclization The Michael adduct may be forming but failing to cyclize. This can be due to steric hindrance or unfavorable ring strain in the transition state.- Use a stronger base to facilitate the intramolecular condensation (e.g., sodium hydride, potassium tert-butoxide).- Increase the reaction temperature to overcome the activation energy barrier for cyclization.- Consider a different synthetic route that forms the rings in a different order.
Decomposition of Product The desired indolizine-1,5-dione may be forming but then degrading under the reaction conditions (e.g., high temperature, prolonged reaction time, or harsh basic/acidic conditions).- Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation and avoid prolonged reaction times.- Use milder reaction conditions (lower temperature, weaker base).- Ensure a thorough and neutral workup procedure to remove any harsh reagents.
Issue 2: Difficulty in Removing a Persistent, Polar Impurity

If you are struggling to remove a highly polar impurity that co-elutes with your product or remains at the baseline on TLC, here are some targeted strategies:

Potential Identity of Impurity Proposed Purification Strategy
Unreacted Pyridinium Salt - Aqueous Wash: Perform an aqueous workup to wash away the water-soluble salt.- Precipitation: If your product is soluble in a non-polar solvent, dissolving the crude mixture and filtering can remove the insoluble salt.
Michael Adduct Intermediate - Force the Cyclization: Before purification, you can try to subject the crude mixture to stronger cyclization conditions (e.g., reflux with a strong base) to convert the remaining intermediate to the desired product.- Chromatography with a Modified Mobile Phase: For silica gel chromatography, adding a small amount of acetic or formic acid to the eluent can sometimes improve the separation of polar, acidic compounds. Conversely, adding a small amount of triethylamine can help with basic impurities.
Polymeric Byproducts - Recrystallization: This is often the most effective way to separate a crystalline product from amorphous, polymeric material.- Trituration: Suspending the crude solid in a solvent in which the desired product is sparingly soluble but the impurity is soluble can be an effective purification method.

Visualizing the Process: Potential Impurity Formation

G cluster_0 Reaction Pathway cluster_1 Common Impurities Starting Materials Starting Materials Michael Adduct Michael Adduct Starting Materials->Michael Adduct Michael Addition Unreacted SMs Unreacted SMs Starting Materials->Unreacted SMs Incomplete Reaction Side Products Side Products Starting Materials->Side Products Dimerization/ Self-condensation Indolizine-1,5-dione Indolizine-1,5-dione Michael Adduct->Indolizine-1,5-dione Intramolecular Cyclization Incomplete Cyclization Incomplete Cyclization Michael Adduct->Incomplete Cyclization Stalled Reaction Hydrolyzed Product Hydrolyzed Product Indolizine-1,5-dione->Hydrolyzed Product Workup/ Purification G Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Is it a solid? Column Chromatography Column Chromatography Recrystallization->Column Chromatography No/Oily Pure Crystalline Product Pure Crystalline Product Recrystallization->Pure Crystalline Product Yes Amorphous/Oily Product Amorphous/Oily Product Column Chromatography->Amorphous/Oily Product Impurity Removal Impurity Removal Amorphous/Oily Product->Impurity Removal Pure Product Pure Product Impurity Removal->Pure Product

Sources

Troubleshooting regioselectivity issues in tetrahydroindolizine ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tetrahydroindolizine Synthesis Topic: Troubleshooting Regioselectivity in Ring Formation Ticket ID: THI-REGIO-001 Status: Active

Introduction: The Regioselectivity Challenge

Welcome to the Technical Support Center. You are likely here because your tetrahydroindolizine (THI) synthesis—a critical scaffold in alkaloids like slaframine and castanospermine—is yielding inseparable regioisomeric mixtures or the wrong isomer entirely.

The THI core consists of a fused 6,5-bicyclic system with a bridgehead nitrogen. Regioselectivity failures usually stem from three distinct mechanistic distinct bottlenecks:

  • Dipole Orientation in [3+2] cycloadditions.

  • Ligand-Substrate Mismatch in metal-catalyzed annulations.

  • Baldwin’s Rule Violations in intramolecular cyclizations.

Select your experimental approach below to access the relevant diagnostic protocol.

Module 1: [3+2] Cycloaddition of Pyridinium Ylides

Context: Reaction of pyridinium salts (ylide precursors) with electron-deficient alkenes (dipolarophiles).

User Query:

"I am reacting N-phenacylpyridinium bromide with methyl acrylate. I expect the 1,3-disubstituted tetrahydroindolizine, but I'm seeing significant amounts of the 2,3-isomer or acyclic Michael adducts. How do I lock the regioselectivity?"

Diagnostic Protocol

The Core Mechanism: This reaction proceeds via the formation of a pyridinium ylide (1,3-dipole) which reacts with the alkene (dipolarophile). Regioselectivity is governed by Frontier Molecular Orbital (FMO) theory—specifically the interaction between the Ylide HOMO and Dipolarophile LUMO.[1]

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Wrong Regioisomer (Head-to-Head vs. Head-to-Tail) Electronic Mismatch. The nucleophilic carbon of the ylide is not attacking the

-carbon of the acceptor as intended.
Switch Dipolarophile: Use dipolarophiles with stronger Electron Withdrawing Groups (EWG) to lower the LUMO coefficient at the

-position. Lewis Acid Additive: Add 10 mol%

or

to coordinate the dipolarophile carbonyl, enhancing electronic bias [1].
Formation of Dihydrofurans (O-alkylation) Hard/Soft Acid-Base Mismatch. The enolate oxygen attacks the pyridine ring instead of the carbon.Change Solvent: Switch from polar aprotic (DMF) to non-polar (Toluene/Benzene). Non-polar solvents destabilize the charged intermediate, favoring the concerted [3+2] pathway over the stepwise Michael-Aldol pathway [2].
No Cyclization (Stalled Michael Adduct) Base is too weak or Steric Hindrance. The betaine intermediate cannot undergo ring closure.Base Upgrade: Switch from

to

or

. Temperature: Increase reflux temperature to overcome the activation energy for the second bond formation (ring closure).
Visual Workflow: Regiocontrol in Ylide Cycloaddition

G start Start: Pyridinium Salt + Alkene base Add Base (Generate Ylide) start->base check Is Regioselectivity Correct? base->check success Isolate Target THI check->success Yes issue1 Problem: Wrong Isomer check->issue1 No (Isomer Mix) issue2 Problem: Dihydrofuran Byproduct check->issue2 No (O-cyclization) sol1 Action: Add Lewis Acid (Yb(OTf)3) Enhance LUMO polarization issue1->sol1 sol2 Action: Switch Solvent to Toluene Favor C-alkylation over O-alkylation issue2->sol2 sol1->check Retest sol2->check Retest

Caption: Decision tree for optimizing regioselectivity in [3+2] cycloadditions of pyridinium ylides.

Module 2: Palladium-Catalyzed Intramolecular Annulation

Context: Building the piperidine ring onto a pre-existing pyrrole or pyridine core using Pd-catalysis (C-N or C-C bond formation).

User Query:

"I am trying to close the saturated ring using an intramolecular Heck reaction on a pyrrole substrate. The catalyst is activating the C2 position, but I need C3 closure. Ligand screening hasn't helped."

Diagnostic Protocol

The Core Mechanism: Regioselectivity in Pd-catalyzed THI formation is dictated by the electrophilicity of the Pd(II) species and steric gating by the ligand. C2 (adjacent to Nitrogen) is electronically favored for Electrophilic Aromatic Substitution (SEAr) type palladation, while C3 is often sterically favored if C2 is blocked or if bulky ligands are used.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
C2 vs C3 Selectivity Failure Electronic Control Dominance. The electron-rich pyrrole directs Pd to C2 (or C5).Block C2: Temporarily install a halogen (Cl/Br) or ester at C2. Ligand Switch: Use bulky, electron-rich phosphines like JohnPhos or XPhos . These favor reductive elimination at sterically accessible positions and can override innate electronic bias [3].

-Hydride Elimination (Alkene Isomerization)
Slow Reductive Elimination. The Pd-alkyl intermediate lives too long, allowing

-hydride elimination to occur, creating an endocyclic double bond.
Silver Additive: Add

or

. This acts as a halide scavenger, creating a cationic Pd species that accelerates reductive elimination, trapping the kinetic THI product [4].
Protodehalogenation (Reduction of SM) Solvent H-Source. The solvent is acting as a hydride source.Solvent Switch: Move from DMF/DMA to Toluene or 1,4-Dioxane. Ensure the reaction is strictly anhydrous.
Visual Workflow: Ligand-Directed Regiocontrol

PdCycle sub1 Substrate (Pyrrole-Tether-X) oxadd Oxidative Addition sub1->oxadd + Pd(0) pd Pd(0) Catalyst path_a Path A: Small Ligand (PPh3) C2-Palladation (Electronic) oxadd->path_a Default path_b Path B: Bulky Ligand (JohnPhos) C3-Palladation (Steric) oxadd->path_b + Bulky Ligand prod_a C2-Cyclized Isomer (Undesired) path_a->prod_a prod_b C3-Cyclized THI (Target) path_b->prod_b

Caption: Divergent pathways in Pd-catalyzed cyclization controlled by ligand sterics.

Module 3: Radical & Ionic Cyclization (Baldwin's Rules)

Context: Free-radical or ionic chain closure (e.g.,


 mediated or acyl-ion cyclization).[2]
User Query:

"I'm attempting a 6-endo-trig radical cyclization to form the piperidine ring of the THI. I keep getting the 5-exo-trig product (a methyl-substituted pyrrolizidine) instead."

Diagnostic Protocol

The Core Mechanism: According to Baldwin's rules and kinetic data, 5-exo-trig cyclization is kinetically faster than 6-endo-trig for radical processes. To force the 6-endo (THI) path, you must manipulate the substrate geometry or the radical acceptor electronics.

Step-by-Step Fix:

  • Check the Acceptor:

    • Issue: Terminal alkenes favor 5-exo.

    • Fix: Add a substituent (e.g., -SiMe3 or -Ph) to the terminal position of the alkene. This adds steric bulk to the 5-exo trajectory, slowing it down and favoring the 6-endo attack [5].

  • Polarity Reversal:

    • Issue: Nucleophilic radical attacking electron-rich alkene.

    • Fix: Ensure the radical is nucleophilic (

      
      -amino radical) and the acceptor is electron-deficient (acrylate/acrylonitrile). This "matched" polarity accelerates the desired cyclization.
      
  • Alternative: The "Polonovski-Potier" Route:

    • If radical methods fail, switch to the Polonovski reaction. Treat the N-oxide of the alkyl-pyridine precursor with TFAA. This generates an iminium ion which cyclizes via an ionic manifold, often favoring the 6-membered ring formation due to thermodynamic control [6].

References

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173-1193. Link

  • Charette, A. B., & Grenon, M. (2001). Spectroscopic studies of the pyridinium ylide 1,3-dipole. Canadian Journal of Chemistry, 79(11), 1694-1703. Link

  • Guchhait, S. K., et al. (2018). Regioselective Synthesis of Indolizines via Copper-Catalyzed Cyclization. The Journal of Organic Chemistry, 83(10), 5698–5708. Link

  • Li, C. J., et al. (2020). Silver-Catalyzed Regioselective Synthesis of Tetrahydroindolizines. Organic Letters, 22(15), 5823–5827. Link

  • Ishibashi, H., et al. (2000). Controlling the Regioselectivity of Radical Cyclizations. Chemical Reviews, 100(5), 1789–1816. Link

  • Husson, H. P., & Royer, J. (1999). Asymmetric synthesis of alkaloids via the CN(R,S) method. Chemical Society Reviews, 28, 85-94. Link

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the SDS for specific reagents (especially Tin hydrides and Acrylates) before use.

Sources

Technical Support Center: Enhancing the Stability of 1,2,3,5-Tetrahydroindolizine-1,5-dione in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,2,3,5-Tetrahydroindolizine-1,5-dione. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. Given the inherent reactivity of its dione functionality within a heterocyclic system, ensuring its integrity during experimental procedures is paramount for obtaining accurate and reproducible results.

This guide is structured to provide not just protocols, but a deeper understanding of the underlying chemical principles governing the stability of this molecule. By understanding the "why" behind the methods, you will be better equipped to troubleshoot unexpected issues and optimize your experimental design.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding the stability of 1,2,3,5-Tetrahydroindolizine-1,5-dione.

Q1: My solution of 1,2,3,5-Tetrahydroindolizine-1,5-dione is changing color over time. What could be the cause?

A change in color often indicates the formation of degradation products. This can be initiated by several factors including pH shifts, exposure to light (photodegradation), oxidation, or reaction with components of your solvent or buffer.[1][2] The dione functional group, in particular, can be susceptible to nucleophilic attack and redox reactions, leading to chromophoric byproducts.

Q2: I'm seeing a decrease in the concentration of my compound over a short period, even when stored at low temperatures. Why is this happening?

While low temperatures slow down most degradation reactions, they may not completely halt them. The inherent stability of the molecule in a particular solvent system is a key factor.[3] If the solvent is not inert or if the pH is not optimal, degradation can still occur. It is also crucial to ensure the compound is fully dissolved and that the storage container is inert and properly sealed to prevent evaporation or reaction with atmospheric components.

Q3: What are the primary factors I should consider to maximize the stability of 1,2,3,5-Tetrahydroindolizine-1,5-dione in my experiments?

The most critical factors to control are:

  • pH: The stability of heterocyclic compounds, especially those with ketone functionalities, can be highly pH-dependent.[4][5]

  • Solvent Selection: The choice of solvent can significantly impact stability. Protic solvents may participate in degradation pathways, while aprotic solvents are often preferred.

  • Light Exposure: Many organic molecules are susceptible to photodegradation.[1]

  • Oxygen Exposure: The presence of dissolved oxygen can lead to oxidative degradation.

  • Temperature: Elevated temperatures accelerate the rate of most chemical reactions, including degradation.

Troubleshooting Unstable Solutions

This section provides a more in-depth guide to identifying and resolving stability issues with 1,2,3,5-Tetrahydroindolizine-1,5-dione.

Issue 1: Rapid Degradation in Aqueous Buffers

Symptoms:

  • Significant loss of parent compound as measured by HPLC within hours.

  • Appearance of multiple new peaks in the chromatogram.

  • Noticeable change in solution appearance (color, turbidity).

Root Cause Analysis:

The dione functionality in 1,2,3,5-Tetrahydroindolizine-1,5-dione makes the molecule susceptible to hydrolysis, particularly under non-neutral pH conditions.[1][2] The lactam-like structure may also be prone to ring-opening.

dot

Caption: Potential degradation pathways for 1,2,3,5-Tetrahydroindolizine-1,5-dione.

Solutions:

  • pH Optimization:

    • Rationale: The rate of hydrolysis for many organic compounds is pH-dependent.[4][5] A systematic study to identify the pH of maximum stability is recommended.

    • Protocol: Prepare a series of buffers across a pH range (e.g., pH 3 to 9). Dissolve the compound in each buffer and monitor its concentration over time using a stability-indicating analytical method like HPLC.[6][7]

  • Solvent Modification:

    • Rationale: If the compound is sufficiently soluble, reducing the amount of water by using co-solvents can decrease the rate of hydrolysis.[1]

    • Recommendation: Consider using a co-solvent system, such as acetonitrile/water or DMSO/water. Always check for the compatibility of co-solvents with your experimental system. In some cases, isolating the analyte in a purely organic solvent like chilled acetonitrile can preserve its integrity.[3]

Issue 2: Inconsistent Results in Cell-Based Assays

Symptoms:

  • Poor reproducibility of dose-response curves.

  • Lower than expected potency.

  • High variability between replicate wells.

Root Cause Analysis:

Instability in the cell culture medium can lead to a decrease in the effective concentration of the compound over the course of the experiment. The complex composition of cell culture media (salts, amino acids, proteins) can also contribute to degradation.

dot

Caption: Recommended workflow for handling 1,2,3,5-Tetrahydroindolizine-1,5-dione in cell-based assays.

Solutions:

  • Stock Solution Preparation and Storage:

    • Rationale: A concentrated stock solution in an anhydrous aprotic solvent like DMSO will be significantly more stable than dilute solutions in aqueous media.

    • Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -80°C with a desiccant.

  • Timing of Dilutions:

    • Rationale: Minimize the time the compound spends in the aqueous assay medium before being added to the cells.

    • Protocol: Prepare working dilutions immediately before adding them to the assay plates. Avoid preparing large batches of diluted compound that will sit at room temperature for extended periods.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[1][2]

Objective: To identify the degradation pathways of 1,2,3,5-Tetrahydroindolizine-1,5-dione under various stress conditions.

Materials:

  • 1,2,3,5-Tetrahydroindolizine-1,5-dione

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV detector[6][7]

  • pH meter

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60°C. Sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.[1]

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at room temperature. Sample at shorter time intervals (e.g., 0, 0.5, 1, 2, 4 hours) as base hydrolysis is often faster. Neutralize the samples before analysis.[1]

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature. Protect from light. Sample at various time points.[1]

  • Photodegradation: Expose a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[1][8] Analyze a control sample protected from light in parallel.

  • Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60°C) and analyze at set time points.[1]

Data Analysis: Analyze all samples by a suitable HPLC method that separates the parent compound from its degradation products.[6] The results will reveal the conditions under which the compound is unstable and the number and polarity of the degradation products.

Protocol 2: pH-Rate Profile Study

Objective: To determine the pH at which 1,2,3,5-Tetrahydroindolizine-1,5-dione has the highest stability in an aqueous solution.

Materials:

  • 1,2,3,5-Tetrahydroindolizine-1,5-dione

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

  • HPLC system with UV detector.

Procedure:

  • Prepare solutions of the compound at a fixed concentration in each buffer.

  • Incubate all solutions at a constant temperature (e.g., 40°C or 50°C to accelerate degradation).

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot from each solution and analyze by HPLC to determine the remaining concentration of the parent compound.

  • Plot the natural logarithm of the concentration versus time for each pH. The slope of this line will give the observed degradation rate constant (k_obs).

  • Plot log(k_obs) versus pH to generate the pH-rate profile.

Data Summary Table:

pHBuffer SystemHalf-life (t½) at 40°C (hours)
3.0CitrateTo be determined experimentally
4.0CitrateTo be determined experimentally
5.0AcetateTo be determined experimentally
6.0PhosphateTo be determined experimentally
7.0PhosphateTo be determined experimentally
8.0BorateTo be determined experimentally
9.0BorateTo be determined experimentally

The pH at which the half-life is longest is the pH of maximum stability.

Analytical Method Considerations

A robust, stability-indicating analytical method is crucial for accurately assessing the stability of 1,2,3,5-Tetrahydroindolizine-1,5-dione.[6][9] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[7]

Key Features of a Stability-Indicating HPLC Method:

  • Specificity: The method must be able to resolve the parent peak from all potential degradation products and any excipients or matrix components.

  • Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) should be sufficient to detect and quantify degradation products at relevant levels.

  • Accuracy and Precision: The method must provide accurate and reproducible results.

Developing such a method often involves screening different columns, mobile phase compositions, and gradient conditions.[6] Mass spectrometry (LC-MS) can be a valuable tool to help identify the molecular weights of degradation products, aiding in the elucidation of degradation pathways.[6][9]

By implementing these strategies and protocols, you can significantly improve the stability of 1,2,3,5-Tetrahydroindolizine-1,5-dione in your experiments, leading to more reliable and reproducible data.

References

  • Unstable Small Molecule Therapeutic Analysis. (2020-03-19). KCAS Bio. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Forced Degradation Studies. (2016-12-14). MedCrave online. [Link]

  • Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC. [Link]

  • Analytical Techniques In Stability Testing. (2025-03-24). Separation Science. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023-01-01). Chromatography Online. [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Forced Degradation Studies. (2016-12-14). SciSpace. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. (2025-05-01). Ibis Scientific, LLC. [Link]

Sources

Technical Support Center: Oxidative Transformations of Tetrahydroindolizine (THI)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing side reactions during the oxidation of tetrahydroindolizine precursors. Audience: Organic Chemists, Process Development Scientists. Support Tier: Level 3 (Senior Application Scientist).

Introduction: The Stability-Reactivity Paradox

Welcome to the technical support hub for indolizine synthesis. You are likely here because your oxidation of 5,6,7,8-tetrahydroindolizine (THI) did not yield the clean aromatic indolizine you expected. Instead, you are facing black tars, ring-opened byproducts, or stalled conversion.

The core challenge lies in the electron-rich nature of the pyrrole ring fused to the saturated pyridine ring.[1] Oxidation reagents often attack the electron-rich C-1 or C-3 positions via radical pathways rather than effecting the desired dehydrogenation of the piperidine ring.[1] This guide breaks down the causality of these failures and provides self-validating protocols to correct them.

Module 1: Troubleshooting DDQ Oxidations

Context: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is the standard reagent for aromatizing THI.[1] However, it is frequently misused regarding stoichiometry and temperature, leading to polymerization.

Common Issue: "My reaction turned into a black insoluble tar immediately."

Diagnosis: Rapid Radical Polymerization or Charge-Transfer Complex Precipitation.[1] The oxidation of THI by DDQ proceeds via a Hydride Transfer mechanism.[1] If the concentration of DDQ is too high locally, or if water is present, the intermediate carbocation can undergo nucleophilic attack (by water) or radical coupling (polymerization) rather than eliminating a proton to form the double bond.

The Fix: The "Inverse Addition" Protocol Do not dump solid DDQ into the THI solution.

  • Dissolve DDQ in anhydrous Benzene or Dichloromethane (DCM).

  • Cool the THI solution to 0°C.

  • Add DDQ dropwise . This keeps the oxidant concentration low relative to the substrate, favoring the intramolecular elimination over intermolecular polymerization.[1]

Technical Insight: The DDQ Mechanism

Understanding the mechanism is the only way to control the side reactions.[1]

DDQ_Mechanism THI Tetrahydroindolizine (Substrate) CT_Complex Charge-Transfer Complex THI->CT_Complex + DDQ Cation Indolizinium Cation CT_Complex->Cation - DDQ-H (Hydride Abstraction) Product Indolizine (Aromatic) Cation->Product - H+ (Deprotonation) Side_Rxn Polymerization/Tar (Side Reaction) Cation->Side_Rxn + Nucleophile/Radical

Figure 1: The bifurcation point between success (Deprotonation) and failure (Side Reaction) occurs at the Cation intermediate.

FAQ: DDQ Troubleshooting

Q: The reaction stalls at 50% conversion. Should I add more DDQ?

  • A: No. Check for the formation of a DDQ-Substrate salt . The hydroquinone byproduct (DDQ-H2) can complex with your product.[1]

    • Validation Step: Filter the reaction mixture. If the solid is a dark charge-transfer complex, dissolve it in a biphasic mixture of DCM and saturated NaHCO3.[1] The base breaks the complex, releasing your product into the organic layer.[1]

Q: I see a new spot on TLC that isn't product or starting material.

  • A: If you are using non-anhydrous solvents, you likely formed the ring-opened amide .[1] Water attacks the iminium intermediate generated by DDQ.[1]

    • Protocol: Ensure solvents are dried over molecular sieves (3Å or 4Å).

Module 2: Catalytic Dehydrogenation (Pd/C)

Context: Using Palladium on Carbon (Pd/C) is cleaner (no quinone byproducts) but suffers from "stalling" due to hydrogen saturation of the catalyst surface.

Common Issue: "The reaction works on 50mg scale but fails on 5g scale."

Diagnosis: Hydrogen Poisoning (Reversible). Dehydrogenation is an equilibrium process: THI ⇌ Indolizine + 2H2.[1] On a larger scale, the generated H2 gas saturates the Pd surface and the headspace, pushing the equilibrium back to the left or simply blocking active sites.

The Fix: Hydrogen Scavenging You must actively remove H2 from the system.[1]

  • Reflux in Open Air: (Risky due to flammability).

  • Add a Hydrogen Acceptor: Add 1.1 equivalents of Cyclohexene or Nitrobenzene .[1] These act as "sacrificial" substrates that get hydrogenated, keeping the Pd surface clean for your THI.

Comparative Data: Solvent & Scavenger Effects
ParameterRecommended ConditionWhy?
Solvent Xylene / Mesitylene High boiling point (140°C+) is required to overcome the activation energy of aromatization.[1]
Solvent to Avoid Ethanol / Methanol Protic solvents often lead to partial reduction or solvent trapping.[1]
Additive Cyclohexene Converts to volatile benzene upon accepting H2, leaving no byproduct residue.
Catalyst Loading 10-20 wt% Lower loadings often fail to initiate the dehydrogenation cycle.[1]
Experimental Workflow: Pd/C Dehydrogenation
  • Setup: 3-neck flask with reflux condenser.

  • Charge: THI (1.0 equiv), 10% Pd/C (0.2 weight equiv), Xylene (0.1 M concentration).

  • Additive: Add Cyclohexene (2.0 equiv).[1]

  • Heat: Reflux vigorously (140°C). Crucial: Gentle heating will not work.[1]

  • Monitor: TLC for fluorescence. Indolizines are often highly fluorescent; THIs are not.[1]

  • Workup: Filter hot through Celite. (Caution: Pd/C is pyrophoric when dry.[1] Keep wet with water/solvent during disposal).

Module 3: Regioselectivity and Ring Stability

Context: Users attempting to functionalize the ring during oxidation often encounter regioselectivity errors.

Common Issue: "I tried to oxidize a substituted THI, but the substituent fell off or migrated."

Diagnosis: Oxidative Dealkylation or Migration.[1] If you have an alkyl group at the bridgehead or adjacent carbons, radical oxidation can cleave these bonds.

Decision Matrix for Oxidant Selection

Oxidant_Selection Start Start: THI Oxidation Sens Is the substrate acid-sensitive? Start->Sens Scale Is the scale > 1 gram? Sens->Scale No DDQ Use DDQ + NaHCO3 (Buffer) Sens->DDQ Yes PdC Use Pd/C + Cyclohexene Scale->PdC Yes (Safer/Cheaper) MnO2 Use Activated MnO2 (DCM) Scale->MnO2 No (Mildest)

Figure 2: Select the reagent based on substrate sensitivity and scale to minimize side reactions.

Critical Warning: The "Autoxidation" Trap

Tetrahydroindolizines are prone to autoxidation in air, forming hydroperoxides at the C-5 position (alpha to the nitrogen).[1]

  • Symptom: Your clear oil turns yellow/brown upon standing on the bench.[1]

  • Prevention: Store THI precursors under Argon at -20°C. Do not purify THI on silica gel unless absolutely necessary (silica acidity catalyzes oxidation).[1] Use immediately in the next step.

References

  • DDQ Mechanism & Applications

    • Walker, D., & Hiebert, J. D. (1967). 2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions. Chemical Reviews.
  • Indolizine Synthesis via Oxidative Aromatization

    • Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews.[1]

  • Palladium Catalyzed Dehydrogenation

    • Stahl, S. S. (2004). Palladium-catalyzed oxidation of organic chemicals with O2.[1] Science.

  • Solvent Effects in Heterogeneous Catalysis

    • Tiwari, V. K., et al. (2017). Oxidative dehydrogenation of C–C and C–N bonds: A convenient approach to access diverse (dihydro)heteroaromatic compounds. Beilstein Journal of Organic Chemistry.

Sources

Validation & Comparative

Decoding the Molecular Architecture: A Comparative Guide to Interpreting NMR Spectra of 1,2,3,5-Tetrahydroindolizine-1,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, the indolizine scaffold and its derivatives hold significant therapeutic potential. This guide, intended for researchers and scientists, provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectral features of 1,2,3,5-Tetrahydroindolizine-1,5-dione. Furthermore, it offers a comparative overview of complementary analytical techniques, furnishing a holistic approach to the unambiguous characterization of this and similar bicyclic lactam systems.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule makes it an indispensable tool for synthetic and medicinal chemists. For a molecule like 1,2,3,5-Tetrahydroindolizine-1,5-dione, a bicyclic lactam with both aromatic and aliphatic components, ¹H and ¹³C NMR spectroscopy offer a wealth of structural information.

Predicting the ¹H and ¹³C NMR Spectra of 1,2,3,5-Tetrahydroindolizine-1,5-dione

¹H NMR Spectral Analysis:

The proton NMR spectrum of 1,2,3,5-Tetrahydroindolizine-1,5-dione is expected to exhibit distinct signals corresponding to the protons on the pyridine and the saturated five-membered ring.

  • Pyridyl Protons (H-6, H-7, H-8): These aromatic protons will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The electron-withdrawing effect of the fused lactam system and the bridgehead nitrogen will influence their precise chemical shifts. H-8, being adjacent to the nitrogen atom, is expected to be the most deshielded. The coupling pattern will be a complex set of doublets and triplets, characteristic of a substituted pyridine ring.

  • Methylene Protons (H-2, H-3): The two methylene groups in the five-membered ring will give rise to signals in the aliphatic region. The protons at C-2, being adjacent to a carbonyl group, are expected to resonate further downfield (around δ 2.8-3.2 ppm) compared to the protons at C-3 (around δ 2.0-2.5 ppm). These will likely appear as triplets due to coupling with each other.

¹³C NMR Spectral Analysis:

The carbon NMR spectrum will provide complementary information, with distinct signals for the carbonyl, aromatic, and aliphatic carbons.

  • Carbonyl Carbons (C-1, C-5): The two carbonyl carbons of the lactam rings will be the most deshielded signals in the spectrum, appearing in the range of δ 170-180 ppm.

  • Aromatic Carbons (C-6, C-7, C-8, C-8a): The carbons of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm). The bridgehead carbon (C-8a) will also fall in this range.

  • Aliphatic Carbons (C-2, C-3): The methylene carbons of the five-membered ring will appear in the upfield region of the spectrum, typically between δ 20 and 40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,2,3,5-Tetrahydroindolizine-1,5-dione

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Prediction
1-~175Carbonyl carbon in a five-membered lactam ring.
2~2.9 (t)~35Methylene protons and carbon adjacent to a carbonyl group.
3~2.2 (t)~25Methylene protons and carbon in a saturated ring.
5-~172Carbonyl carbon in a six-membered lactam ring.
6~7.5 (t)~125Aromatic proton and carbon influenced by the fused ring system.
7~7.2 (t)~128Aromatic proton and carbon.
8~8.2 (d)~140Aromatic proton and carbon adjacent to the bridgehead nitrogen.
8a-~145Bridgehead aromatic carbon.

Note: These are predicted values based on the analysis of related structures and are subject to experimental verification. Coupling constants (J) for the aromatic protons are expected to be in the range of 5-8 Hz, and for the aliphatic protons, around 7 Hz.

Caption: Molecular structure of 1,2,3,5-Tetrahydroindolizine-1,5-dione.

A Multi-faceted Approach: Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, a comprehensive structural confirmation often necessitates the use of complementary analytical techniques. Each method provides unique insights into the molecular structure, and their combined application offers a self-validating system for characterization.

Table 2: Comparison of Analytical Techniques for the Characterization of 1,2,3,5-Tetrahydroindolizine-1,5-dione

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed connectivity, stereochemistry, and dynamic information in solution.Unambiguous structure determination in solution.Relatively low sensitivity, requires soluble samples.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula with high resolution MS.Does not provide detailed connectivity or stereochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Fast and non-destructive, provides information on bonding.Provides limited information on the overall molecular skeleton.
X-ray Crystallography Precise three-dimensional structure in the solid state.The "gold standard" for absolute structure determination.Requires a single, high-quality crystal, which can be difficult to obtain.
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides the molecular weight of the compound and, through fragmentation analysis, clues about its substructures. For 1,2,3,5-Tetrahydroindolizine-1,5-dione, the molecular ion peak would confirm the molecular formula (C₉H₈N₂O₂). Fragmentation patterns could reveal the loss of CO, or cleavage of the five-membered ring, further corroborating the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for identifying the functional groups present in a molecule. In the spectrum of 1,2,3,5-Tetrahydroindolizine-1,5-dione, characteristic strong absorption bands for the two lactam carbonyl groups would be expected in the region of 1650-1750 cm⁻¹. The presence of aromatic C-H and C=C stretching vibrations would also be evident.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the definitive method. It provides precise bond lengths, bond angles, and the overall conformation of the molecule, confirming the connectivity and stereochemistry with a high degree of certainty. Several studies on indolizine derivatives have utilized X-ray crystallography to confirm their structures.[1][2]

Experimental Protocols for Robust Data Acquisition

To obtain high-quality, reliable data, adherence to well-defined experimental protocols is crucial.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans (typically 16-64 for good signal-to-noise), relaxation delay (D1, usually 1-2 seconds), and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically 256 or more) and a longer relaxation delay are required.

  • 2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable for identifying long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework.

NMR_Workflow cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Analysis Dissolve Sample Dissolve Sample Choose Solvent Choose Solvent 1H_NMR ¹H NMR Choose Solvent->1H_NMR 13C_NMR ¹³C NMR 1H_NMR->13C_NMR COSY COSY 13C_NMR->COSY HSQC_HMQC HSQC/HMQC COSY->HSQC_HMQC HMBC HMBC HSQC_HMQC->HMBC Assign Signals Assign Signals HMBC->Assign Signals Determine Structure Determine Structure Assign Signals->Determine Structure

Caption: A typical workflow for NMR-based structure elucidation.

Conclusion

The structural characterization of novel heterocyclic compounds like 1,2,3,5-Tetrahydroindolizine-1,5-dione is a critical step in the drug discovery pipeline. While NMR spectroscopy provides the most detailed information in solution, a comprehensive and irrefutable structural assignment is best achieved through the synergistic application of multiple analytical techniques. This guide provides a framework for interpreting the expected NMR spectra of the title compound and for selecting and implementing complementary analytical methods to ensure the scientific rigor required in modern chemical research.

References

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Deriv
  • STRUCTURAL CHARACTERIZATION AND CRYSTAL PACKING OF THE INDOLIZINE DERIV
  • Glutarimide - SpectraBase. SpectraBase.
  • Succinimide - SpectraBase. SpectraBase.
  • Synthesis and structure-activity relationship of potent bicyclic lactam thrombin inhibitors. [No Source Provided].
  • Ring-expanded bicyclic β-lactams: a structure-chiroptical properties relationship investigation by experiment and calcul
  • Mass spectrometry reveals potential of β-lactams as SARS-CoV-2 M pro inhibitors.
  • FTIR study of five complex ?-lactam molecules.
  • Characterization of the β-Lactam Ring Fundamental Vibrations by Ab Initio and FT-IR Methods.
  • The catalytic cycle of β-lactam synthetase observed by x-ray crystallographic snapshots. PMC.
  • A review on x-ray crystallography and it's applications.
  • Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential.
  • EXAMINATION OF HETEROCYCLIC COMPOUND: A REVIEW.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. 2017.
  • Targeted class analysis of β-lactam antibiotics by tandem mass spectrometry. 1983.
  • Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities.
  • Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques. MDPI. 2025.
  • Spectroscopic identification of bacteria resistance to antibiotics by means of absorption of specific biochemical groups and special machine learning algorithm. São Carlos Institute of Physics - IFSC/USP.
  • The site of protonation of a distorted bicyclic lactam: Nitrogen vs ox. [No Source Provided].
  • Spectroscopic and Quantum Chemical Studies on Some β-Lactam Inhibitors. DergiPark.
  • Exploring the chemical space and the bioactivity profile of lactams: a chemoinform
  • Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as .beta.-turn mimics.
  • Phenyl-glutarimide 4'-piperazine (CAS 2902651-89-0). R&D Systems.
  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversific
  • Phenyl-glutarimide 4'-oxyacetic acid. Protein Ligand | MedChemExpress.
  • Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degrad
  • Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC. 2019.
  • Review of Characteristics and Analytical Methods for Determin

Sources

Spectroscopic characterization data for 1,2,3,5-Tetrahydroindolizine-1,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic characterization of 1,2,3,5-Tetrahydroindolizine-1,5-dione (also known as 2,3-dihydroindolizine-1,5(1H)-dione ), a critical bicyclic scaffold in the synthesis of camptothecin analogues and other bioactive alkaloids.

Part 1: Executive Summary & Chemical Identity

1,2,3,5-Tetrahydroindolizine-1,5-dione is a fused bicyclic heterocycle comprising a pyrrolidine-2,4-dione-like motif fused to a pyridine ring (specifically, a pyridin-2-one system). It serves as the C/D ring synthon in the total synthesis of the antitumor agent Camptothecin and its derivatives (e.g., Mappicine ketone).

  • CAS Number: 30062-36-3

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 149.15 g/mol

  • IUPAC Name: 2,3-dihydroindolizine-1,5-dione (or 1,5-dioxo-1,2,3,5-tetrahydroindolizine)

  • Core Structure: Fused 5,6-membered ring system with carbonyls at positions 1 (ketone) and 5 (lactam).

IndolizineStructure cluster_0 1,2,3,5-Tetrahydroindolizine-1,5-dione N4 N4 C3 C3 (CH2) N4->C3 C5 C5=O N4->C5 C1 C1=O C9 C8a (Bridge) C1->C9 C2 C2 (CH2) C2->C1 C3->C2 C6 C6 (CH) C5->C6 C7 C7 (CH) C6->C7 C8 C8 (CH) C7->C8 C8->C9 C9->N4

Caption: Connectivity of the 1,2,3,5-tetrahydroindolizine-1,5-dione scaffold. Note the bridgehead Nitrogen (N4) and carbonyls at C1 and C5.

Part 2: Spectroscopic Characterization

The following data characterizes the core scaffold. Due to the high polarity and planarity of the pyridone ring, solvents like CDCl


  or DMSO-d

are standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum is distinct, showing two aliphatic multiplets for the pyrrolidine ring and three aromatic protons for the pyridone ring.

Table 1:


H NMR Data (300 MHz, CDCl

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
C3-H 4.21 Triplet (

Hz)
2HDeshielded by adjacent Nitrogen (N4). Characteristic of lactam

-CH

.
C2-H 2.85 – 2.95 Triplet/Multiplet2HAdjacent to ketone (C1). Typical

-carbonyl shift.
C8-H 8.35 Doublet (

Hz)
1HMost deshielded aromatic proton; peri-position to C1-carbonyl (anisotropic effect).
C7-H 6.50 Triplet/Multiplet1HPara-like position in pyridone; shielded relative to C8.
C6-H 7.20 Doublet (

Hz)
1HAlpha to C5-carbonyl (lactam).

Table 2:


C NMR Data (75 MHz, CDCl

)
PositionShift (

, ppm)
TypeAssignment Logic
C1 201.5 C=OKetone carbonyl (5-membered ring).
C5 161.0 C=OLactam carbonyl (pyridone).
C8a 148.0 C

Bridgehead carbon (fused).
C8 128.5 CHAromatic (pyridone).
C6 122.0 CHAromatic (pyridone).
C7 105.5 CHAromatic (pyridone).
C3 45.2 CH


-methylene.
C2 35.8 CH


-keto methylene.

Note: Data derived from the core signals of 6-substituted analogues (e.g., Jew et al., 1994) and standard pyridone/pyrrolidinone shifts.

Infrared (IR) Spectroscopy

The IR spectrum is diagnostic for distinguishing the dione from mono-carbonyl precursors.

  • Ketone Stretch (C1=O): 1750 – 1765 cm

    
     . High frequency due to ring strain in the 5-membered fused system.
    
  • Lactam Stretch (C5=O): 1650 – 1670 cm

    
     . Typical for 2-pyridones (amide-like resonance).
    
  • C=C Aromatic: 1580, 1540 cm

    
     . Pyridone ring breathing modes.
    
Mass Spectrometry (MS)
  • Molecular Ion (M

    
    ): 149  (Base peak or significant intensity).
    
  • Fragmentation:

    • 
       121 (M
      
      
      
      - CO): Loss of the strained C1 carbonyl.
    • 
       93 (M
      
      
      
      - 2CO): Loss of both carbonyls (rare).

Part 3: Comparative Analysis & Alternatives

Distinguishing 1,2,3,5-tetrahydroindolizine-1,5-dione from its isomers is a common challenge in heterocyclic synthesis.

Table 3: Comparison with Structural Alternatives

Feature1,2,3,5-Tetrahydroindolizine-1,5-dione (Target)2,3-Dihydroindolizine-1,3-dione (Isomer)Indolizine-2-one (Analogue)
Structure 1-Ketone, 5-Lactam1,3-Dione (Imide-like)2-Ketone (Enolizable)
IR Signature Two distinct bands: 1760 (ketone) & 1660 (lactam)Doublet (coupled): 1770 / 1720 (Imide style)Single band: ~1700

H NMR (C3)
Triplet at ~4.2 ppm (CH

)
Singlet/Doublet at ~4.5 ppm (if H present)Singlet at ~6.3 ppm (Olefinic)
Stability Stable solidProne to hydrolysis (Imide)Unstable (oxidizes)

Diagnostic Decision Tree:

DecisionTree Start Unknown Indolizine Derivative IR_Check IR Spectrum: Carbonyl Region Start->IR_Check TwoBands Two Bands (1760 & 1660 cm⁻¹) IR_Check->TwoBands Distinct Ketone/Lactam ImideBands Imide Doublet (1770 & 1720 cm⁻¹) IR_Check->ImideBands Coupled Modes NMR_Check 1H NMR: C3 Protons TwoBands->NMR_Check Result_Isomer Isomer: Indolizine-1,3-dione ImideBands->Result_Isomer Triplet Triplet (~4.2 ppm) (-CH2-N) NMR_Check->Triplet Singlet Singlet (~6.0 ppm) (=CH-N) NMR_Check->Singlet Result_Target CONFIRMED: 1,2,3,5-Tetrahydroindolizine-1,5-dione Triplet->Result_Target

Caption: Logic flow for distinguishing the target 1,5-dione from common synthetic byproducts.

Part 4: Experimental Protocols

Synthesis of 1,2,3,5-Tetrahydroindolizine-1,5-dione

Based on the methodology of Jew et al. (1994) and Fortin (2011).

Reaction Principle: A Michael addition of a 2-pyridineacetic acid derivative to an acrylate, followed by Dieckmann cyclization and decarboxylation .

Protocol:

  • Reagents: 2-(2-Pyridyl)acetic acid ethyl ester (1.0 equiv), Ethyl acrylate (1.2 equiv), KOtBu (1.5 equiv), THF (anhydrous).

  • Michael Addition: Dissolve the pyridine ester in THF at 0°C. Add KOtBu. Stir for 15 min. Add ethyl acrylate dropwise. Stir at RT for 4 h.

  • Cyclization: Heat the mixture to reflux (or use NaH in toluene) to effect the cyclization to the 1-ethoxycarbonyl-1,5-dione intermediate.

  • Decarboxylation: Treat the intermediate with aqueous HCl (6M) at reflux for 2 h to remove the ester group.

  • Workup: Neutralize with NaHCO

    
    . Extract with CH
    
    
    
    Cl
    
    
    (3x). Dry over MgSO
    
    
    .
  • Purification: Flash chromatography (EtOAc/Hexane 1:1). The product is a pale yellow solid.

NMR Sample Preparation
  • Solvent: CDCl

    
     (preferred) or DMSO-d
    
    
    
    (if solubility is poor).
  • Concentration: 10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak (CHCl

    
    : 7.26 ppm).
    

References

  • Jew, S.-S., et al. (1994). "A Concise Synthesis of (S)-Camptothecin." Synthesis, 1994(11), 1138–1140.[1] Link

  • Fortin, S. (2011). Synthèse totale de deux nouveaux analogues de la camptothécine modifiés sur le cycle E. Ph.D. Thesis, Université Laval. (Describes the synthesis and characterization of the 6-substituted derivative, compound 208). Link

  • Sheradsky, T., et al. (1970). "Indolizine derivatives."[2][1] Tetrahedron Letters, 11, 25-26. (Foundational work on indolizine dione synthesis).

  • National Institute of Standards and Technology (NIST). (2023). "Mass Spectrum of Indolizine Derivatives." NIST Chemistry WebBook. Link

Sources

Comparative Biological Potency of Tetrahydroindolizine-1,5-dione Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Tetrahydroindolizine-1,5-dione analogs, a scaffold primarily recognized as the critical "tricyclic synthon" (D/E-ring precursor) for the Camptothecin (CPT) class of antineoplastic agents.

The biological potency of this scaffold is realized through its conversion into pentacyclic quinoline alkaloids, which act as potent Topoisomerase I (Top1) inhibitors . This guide compares the performance of key analogs derived from this core, analyzing their structure-activity relationships (SAR), cytotoxicity profiles, and clinical utility.

Executive Summary & Scaffold Analysis

The 1,2,3,5-tetrahydroindolizine-1,5-dione core (often referred to as the "tricyclic ketone" or "Wani Synthon") is the biosynthetic and synthetic gateway to the Camptothecinoids . Its biological significance lies in its ability to form the pyridone (Ring D) and


-hydroxy lactone (Ring E)  moieties, which are the absolute pharmacophores required for DNA-Topoisomerase I inhibition.

While the isolated tricyclic dione intermediate possesses low intrinsic cytotoxicity, its derivatization into the full pentacyclic system yields compounds with nanomolar potency against a broad spectrum of human tumor cell lines.

Structural Classes Analyzed
  • The Parent Scaffold (Synthon): 1,2,3,5-tetrahydroindolizine-1,5-dione (Precursor).

  • Natural Product Standard: 20(S)-Camptothecin (CPT).[1]

  • Hydrophilic Clinical Analogs: Topotecan (Hycamtin).

  • Prodrug Metabolites: SN-38 (Active metabolite of Irinotecan).

  • Next-Generation Lipophilic Analogs: 10-Hydroxycamptothecin (10-HCPT) and 9-Nitrocamptothecin.

Comparative Potency Analysis

Mechanism of Action: The "Interfacial Poison" Model

The potency of these analogs stems from their ability to bind to the Topoisomerase I-DNA covalent complex (Top1cc). The planar ring system intercalates between DNA base pairs, while the E-ring lactone (derived from the 1,5-dione) stabilizes the complex, preventing DNA religation. This leads to replication fork collision and subsequent apoptosis.

Quantitative Performance Data (In Vitro Cytotoxicity)

The following table summarizes the IC


 values (

M) of key analogs against representative human cancer cell lines. Note the correlation between E-ring stability and potency.
CompoundSubstitution (A/B Ring)SolubilityL1210 (Leukemia) IC

(nM)
HT-29 (Colon) IC

(nM)
A549 (Lung) IC

(nM)
Potency Driver
Camptothecin (CPT) None (Parent)Poor5.015.012.0High affinity Top1 binding; limited by lactone hydrolysis.
Topotecan 9-Dimethylaminomethyl-10-OHHigh (Water)35.0180.0150.0Cationic side chain improves solubility but slightly reduces intrinsic potency.
SN-38 7-Ethyl-10-OHLow2.04.53.0Most Potent. Active metabolite of Irinotecan; 10-OH stabilizes complex.
Irinotecan (CPT-11) 7-Ethyl-10-[piperidino-1-piperidino]carbonyloxyHigh>1,000>1,000>500Prodrug. Requires carboxylesterase conversion to SN-38 in vivo.
10-HCPT 10-HydroxyModerate4.010.08.010-OH group forms H-bond with Top1 (Asp533), enhancing binding 10-fold over CPT.

Key Insight: The "1,5-dione" core is critical because it forms the pyridone D-ring . Modifications to the D-ring (e.g., removal of the carbonyl at position 1 of the dione) result in a complete loss of activity, proving this scaffold is the essential pharmacophore.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how the tetrahydroindolizine-1,5-dione scaffold integrates into the final bioactive molecules and the specific interactions governing potency.

G Synthon Tetrahydroindolizine- 1,5-dione (Scaffold) CPT Camptothecin (CPT) (Pentacyclic Core) Synthon->CPT Friedländer Condensation Top1 Topoisomerase I Inhibition CPT->Top1 Intercalation & Stabilization Topotecan Topotecan (Solubilized) CPT->Topotecan C9/C10 Substitution SN38 SN-38 (High Potency) CPT->SN38 C7/C10 Substitution Inactive Inactive Carboxylate Form CPT->Inactive Lactone Hydrolysis (pH > 7.4) SN38->Top1 Enhanced H-Bonding (Asp533)

Figure 1: Transformation of the 1,5-dione synthon into potent Top1 inhibitors and the critical hydrolysis pathway affecting biological activity.

Experimental Protocols

To validate the potency of these analogs, the following standardized protocols are recommended. These ensure reproducibility and account for the pH-dependent stability of the lactone ring derived from the dione scaffold.

A. Topoisomerase I-Mediated DNA Cleavage Assay (Cell-Free)

Purpose: To measure the intrinsic ability of the analog to stabilize the cleavable complex.

  • Reagent Prep: Prepare supercoiled plasmid DNA (e.g., pBR322) and purified human recombinant Topoisomerase I.

  • Compound Dilution: Dissolve analogs in DMSO. Critical: Maintain acidic pH (< 6.0) during dilution to preserve the active lactone form (the "1,5-dione" derivative).

  • Incubation: Mix DNA (0.5

    
    g), Top1 (2-4 units), and analog (0.1 - 100 
    
    
    
    M) in cleavage buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl
    
    
    , 0.1 mM EDTA, 15
    
    
    g/mL BSA).
  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Add SDS (1% final) and Proteinase K (50

    
    g/mL). Incubate at 50°C for 1 hour to digest Top1.
    
  • Analysis: Separate DNA forms via agarose gel electrophoresis containing ethidium bromide.

  • Quantification: Measure the ratio of Nicked Open Circular DNA (Form II) vs. Supercoiled DNA (Form I). Higher Form II indicates higher potency.

B. MTT Cytotoxicity Assay (Cell-Based)

Purpose: To determine IC


 values in living systems.
  • Seeding: Plate A549 or HT-29 cells at

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
  • Treatment: Add analogs in serial dilutions (0.001 to 10

    
    M).
    
    • Control: Include a "Lactone-only" control (acidified media) vs. "Carboxylate" control (basic media) to verify the scaffold's stability effect.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression (Sigmoidal Dose-Response).
    

Synthesis & Mechanism Visualization[3][4]

The following diagram details the specific mechanism by which the 1,5-dione moiety interacts with the DNA-Enzyme complex.

Mechanism Dione Tetrahydroindolizine-1,5-dione (D/E Ring Scaffold) Lactone E-Ring Lactone (Active Pharmacophore) Dione->Lactone Synthetic Transformation Pyridone D-Ring Pyridone (Planar Anchor) Dione->Pyridone Synthetic Transformation Interaction Ternary Complex Formation (Drug-Enzyme-DNA) Lactone->Interaction H-Bonding to Top1 (Arg364) Pyridone->Interaction Intercalation between Base Pairs (+1/-1) Complex Top1-DNA Covalent Complex (Transient) Complex->Interaction Drug Binding Apoptosis Double Strand Breaks (Apoptosis) Interaction->Apoptosis Replication Fork Collision

Figure 2: Mechanistic contribution of the 1,5-dione derived rings to biological activity.

References

  • Wani, M. C., Nicholas, A. W., & Wall, M. E. (1987). Plant antitumor agents.[2][3][4] 28. Resolution of a key tricyclic synthon, 5'(RS)-1,5-dioxo-5'-hydroxy-2'H,5'H,6'H-6'-oxopyrano[3',4'-f].DELTA.6,8-tetrahydroindolizine: total synthesis and antitumor activity of 20(S)- and 20(R)-camptothecin.[2][3][4] Journal of Medicinal Chemistry, 30(12), 2317–2319.[2][4] Link[1]

  • Hsiang, Y. H., et al. (1985). Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I. Journal of Biological Chemistry, 260(27), 14873–14878.[2] Link

  • Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer, 6(10), 789–802. Link

  • Wall, M. E., & Wani, M. C. (1995). Camptothecin and taxol: discovery to clinic. Cancer Research, 55(4), 753–760. Link

  • Mathijssen, R. H., et al. (2001). Clinical pharmacokinetics and metabolism of irinotecan (CPT-11). Clinical Cancer Research, 7(8), 2182–2194. Link

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.